Antimony
Description
Structure
2D Structure
Properties
IUPAC Name |
antimony | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATWJIUSRGPENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sb | |
| Record name | ANTIMONY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2500 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023879, DTXSID10872432 | |
| Record name | Antimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony, ion (Sb(3-)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.760 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Antimony powder appears as a silvery or gray solid in the form of dust. Denser than water and insoluble in water. Toxic by inhalation and by ingestion. May burn and emit toxic fumes if heated or exposed to flames. Used to make electric storage batteries and semiconductors., Dry Powder; Other Solid, Silver-white, lustrous, hard, brittle solid; scale-like crystals; or a dark-gray, lustrous powder; [NIOSH], SILVER-WHITE LUSTROUS HARD BRITTLE LUMPS OR DARK GREY POWDER., Silver-white, lustrous, hard, brittle solid with scale-like crystals, or a dark-gray, lustrous powder., Silver-white, lustrous, hard, brittle solid; scale-like crystals; or a dark-gray, lustrous powder. | |
| Record name | ANTIMONY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2500 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/58 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ANTIMONY | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ANTIMONY & COMPOUNDS (as Sb) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/526 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Antimony | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
3182 °F at 760 mmHg (NTP, 1992), 1587 °C, 1635 °C, 2975 °F | |
| Record name | ANTIMONY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2500 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony, elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ANTIMONY | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ANTIMONY & COMPOUNDS (as Sb) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/526 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Antimony | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Insoluble in water, Insoluble in dilute acid, Soluble in hot concentrated H2SO4, Solubility in water: none, Insoluble | |
| Record name | ANTIMONY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2500 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony, elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ANTIMONY | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Antimony | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
6.684 at 77 °F (NTP, 1992) - Denser than water; will sink, 6.68 g/cu cm at 20 °C, 6.7 g/cm³, 6.69 | |
| Record name | ANTIMONY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2500 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony, elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ANTIMONY | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ANTIMONY & COMPOUNDS (as Sb) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/526 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Antimony | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
1 mmHg at 1627 °F (NTP, 1992), 1 mm Hg at 886 °C, 0 mmHg (approx) | |
| Record name | ANTIMONY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2500 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony, elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ANTIMONY & COMPOUNDS (as Sb) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/526 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Antimony | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
The metal produced by a simple pyrometallurgical reduction is normally not pure enough for a commercial product and must be refined. Impurities present are usually lead, arsenic, sulfur, iron, and copper. | |
| Record name | Antimony, elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Silver metal; hexagonal (gray antimony); black amorphous solid (black antimony), Silver-white, lustrous, hard, brittle metal; scale-like crystalline structure or dark gray, lustrous powder, Hexagonal (rhombohedral) crystals, Silvery or gray, lustrous metalloid, For more Color/Form (Complete) data for Antimony, elemental (6 total), please visit the HSDB record page. | |
CAS No. |
7440-36-0, 7803-52-3, 21879-61-8 | |
| Record name | ANTIMONY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2500 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stibine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, ion (Sb(3-)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021879618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Antimony | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony, ion (Sb(3-)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Antimony Powder | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIMONY | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IT35J3UV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Antimony, elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ANTIMONY | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ANTIMONY & COMPOUNDS (as Sb) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/526 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Antimony | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/CC3D6AA8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
1167.3 °F (NTP, 1992), 630 °C, 630.028 °C (gray antimony); trans gray 0 (black antimony), 630 °C, 1166 °F | |
| Record name | ANTIMONY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2500 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/58 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Antimony, elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ANTIMONY | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ANTIMONY & COMPOUNDS (as Sb) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/526 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Antimony | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0036.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthetic Methodologies and Derivatization of Antimony Compounds
Strategies for Inorganic Antimony Compound Synthesis
The production of inorganic this compound compounds is primarily centered on the extraction and refinement of the element from its ores, followed by various chemical transformations. The methodologies employed can be broadly categorized into pyrometallurgical, hydrometallurgical, and electrochemical routes.
Pyrometallurgical Routes for this compound Extraction and Refinement
Pyrometallurgy, involving high-temperature processes, is the dominant method for primary this compound production. mdpi.com These techniques are sensitive to the type and grade of the concentrate. mdpi.com Common pyrometallurgical approaches include volatilization roasting followed by reduction smelting, or direct reduction smelting. mdpi.com
A prevalent method involves the oxidation of this compound sulfide (B99878) (Sb₂S₃) to produce and volatilize this compound trioxide (Sb₂O₃), which is then reduced to metallic this compound. mdpi.com Blast furnaces are frequently utilized for this purpose due to their adaptability to various feed materials and high recovery rates. mdpi.com For instance, at the Xikuangshan Flash-Antimony Industry, a blast furnace is used for volatilization smelting, and the resulting this compound oxides are refined at 1200 °C with coal in a reverberatory furnace, yielding this compound with approximately 99.4% purity. mdpi.com
Other pyrometallurgical techniques include:
Liquation: This method is used for refining impure this compound. It involves heating the metal just below its melting point, causing impurities like sulfur and arsenic to melt and rise to the surface as dross, which is then skimmed off. miningpedia.cn
Side-Blown Vessel Smelting: An alternative to traditional blast furnaces. mdpi.com
Cyclone Smelting: Another high-temperature smelting technique. mdpi.com
Vacuum Distillation: A process used for purification. mdpi.com
Research is also exploring more environmentally friendly pyrometallurgical options, such as using hydrogen as a reductant instead of carbonaceous materials, though these are still in early developmental stages. mdpi.com
Hydrometallurgical Processes for this compound Recovery
Hydrometallurgical processes, which involve aqueous solutions, are typically employed for low-grade this compound ores (containing less than 5% Sb) and for minimizing the loss of precious metals. mdpi.com These methods can be divided into alkaline and acidic leaching processes. mdpi.commdpi.com
Alkaline Leaching: This process often uses a combination of sodium sulfide (Na₂S) and sodium hydroxide (B78521) (NaOH) to selectively dissolve this compound from stibnite (B1171622) ore. researchgate.net The resulting this compound-rich solution can then be subjected to electrolysis to produce metallic this compound. researchgate.net Research has shown that using microwave-assisted heating with sodium sulfide and sodium hydroxide as leaching agents can achieve up to 95.7% this compound solubilization. mdpi.com
Acidic Leaching: Acidic processes frequently utilize hydrochloric acid (HCl), often in the presence of an oxidant like ferric chloride (FeCl₃), chlorine, or ozone. researchgate.netgoogle.com A patented process describes the reduction of ferric chloride by this compound-containing materials to produce ferrous chloride and this compound(III) chloride. The latter is then electrolyzed to deposit metallic this compound. google.com This acidic hydrometallurgical approach has been shown to increase the recovery rate of this compound to 98%, a significant improvement over the approximately 80% rate typical of pyrometallurgical methods. asianmetal.com
Electrochemical Synthesis of this compound and Its Compounds
Electrochemical methods are integral to both hydrometallurgical recovery and the synthesis of specific this compound compounds.
Electrowinning and Electrorefining: In hydrometallurgical circuits, electrowinning is a common final step to recover metallic this compound from the leach solution. researchgate.net For example, after alkaline leaching, electrolysis of the this compound-rich solution yields metallic this compound. researchgate.net Similarly, in acidic processes, this compound(III) chloride can be electrolyzed to deposit metallic this compound at the cathode. google.com Electrorefining is another electrochemical technique used to purify this compound. In this process, impure this compound acts as the anode in an electrolyte solution. When an electric current is applied, pure this compound is deposited on the cathode. miningpedia.cn
Synthesis of this compound Compounds: Electrochemical synthesis is also used to produce specific this compound compounds. For instance, Sb/Sb₂O₃ composites can be synthesized via a one-step electrodeposition process from an aqueous solution containing a potassium this compound tartrate complex. acs.org This method involves the simultaneous electrodeposition of metallic this compound and chemical deposition of this compound trioxide. acs.org Furthermore, electrochemical exfoliation is a promising, low-cost method for producing two-dimensional (2D) this compound materials and their compounds. rsc.orgresearchgate.net This technique involves applying a voltage to bulk this compound in an electrolyte solution to peel off 2D layers. rsc.org The electrochemical synthesis of this compound(III) phenolates has been achieved by electrolyzing phenols at a sacrificial this compound anode. asianpubs.org
Organothis compound Compound Synthesis and Reactivity
The synthesis of organothis compound compounds involves the formation of carbon-antimony bonds, leading to a diverse range of structures and reactivities.
Advanced Synthetic Approaches to Organothis compound Species
Organothis compound compounds are valuable in various chemical transformations. Trivalent organothis compound compounds, or stibanes, such as aryl- and ethynylstibanes, serve as effective transmetalation agents in palladium-catalyzed cross-coupling reactions with aryl halides and acyl chlorides. researchgate.net
One notable synthetic approach involves the use of hypervalent organothis compound compounds. For example, N-t-butyl-Sb-ethynyl-5,6,7,12-tetrahydrodibenz[c,f] mdpi.commdpi.comazastibocine has been shown to be a highly efficient agent for the ethynylation of acyl chlorides and aryl iodides and bromides under mild, palladium-catalyzed conditions. researchgate.net The enhanced reactivity of this compound is attributed to the elongation of the this compound-ethynyl carbon bond due to an intramolecular interaction between this compound and nitrogen. researchgate.net
Optically active organothis compound compounds have also been synthesized and utilized in asymmetric synthesis. asianpubs.org The development of synthetic protocols for various functionalized organic molecules, such as isoindolinones and indenes, highlights the broad applicability of advanced synthetic strategies that can potentially incorporate organothis compound reagents. beilstein-journals.orgrsc.orgunito.itresearchgate.net
Mechanistic Investigations of Organothis compound Reactions
Understanding the mechanisms of organothis compound reactions is crucial for optimizing existing synthetic methods and designing new ones. Organothis compound redox catalysis, for instance, presents significant opportunities for development. nsf.gov
A limited number of organothis compound-catalyzed oxidation reactions have been reported. One example is the triphenylthis compound (B1630391) dibromide-mediated oxidation. nsf.gov The reactivity of organothis compound compounds is often compared to that of other Group 15 elements like phosphorus and arsenic. nsf.gov
Mechanistic studies of cross-coupling reactions involving organothis compound reagents are also of interest. These reactions often proceed via catalytic cycles involving transition metals like palladium. mdpi.com The mechanism of the Heck reaction, for example, is generally thought to involve Pd(0)/Pd(II) catalytic cycles, although Pd(II)/Pd(IV) pathways have also been considered. mdpi.com
The study of hypervalent organothis compound compounds has provided insights into their reactivity. For example, pentavalent organothis compound compounds have been used as mild N-arylating agents for amines in copper-mediated Ullmann-type reactions. acs.org Mechanistic investigations of copper-catalyzed reactions, in general, provide a framework for understanding the behavior of organothis compound reagents in similar transformations. acs.orgfrontiersin.org
Interactive Data Tables
Table 1: Comparison of this compound Extraction Processes
| Process Type | Sub-Type | Typical Reagents/Conditions | Typical Product | Recovery/Purity | Reference(s) |
| Pyrometallurgical | Volatilization-Reduction Smelting | High temperatures (e.g., 1200 °C), Coal | Metallic this compound | ~99.4% Purity | mdpi.com |
| Pyrometallurgical | Liquation | Heating below melting point | Purified this compound | - | miningpedia.cn |
| Hydrometallurgical | Alkaline Leaching | Na₂S, NaOH, Microwave assistance | This compound in solution | 95.7% Solubilization | researchgate.netmdpi.com |
| Hydrometallurgical | Acidic Leaching | HCl, FeCl₃ | Metallic this compound (via electrolysis) | 98% Recovery | google.comasianmetal.com |
| Hydro-Pyrometallurgical | Chlorination Roasting & Leaching | NaCl (160–400 °C), Hydrometallurgical follow-up | This compound Trichloride (B1173362), Metallic this compound | ~80% Extraction, 98% Purity | bohrium.com |
| Electrochemical | Electrorefining | Impure Sb anode, Electrolyte | Pure this compound | High Purity | miningpedia.cn |
| Electrochemical | Electrodeposition | Potassium this compound tartrate complex | Sb/Sb₂O₃ Composite | - | acs.org |
Nanoscale this compound Material Fabrication and Functionalization
The fabrication of nanoscale this compound materials has garnered significant attention due to the unique size- and shape-dependent properties that these materials exhibit, making them suitable for a wide range of applications. Concurrently, the ability to modify and functionalize the surfaces of these nanomaterials is crucial for tailoring their properties and integrating them into various systems.
Synthesis of this compound-Based Nanoparticles and Nanostructures
The synthesis of this compound-based nanoparticles and nanostructures can be achieved through various chemical and physical methods. These methods allow for the control of size, morphology, and crystallinity, which in turn dictates the material's properties.
Common synthetic routes include hydrothermal, solvothermal, and microwave-assisted methods. The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution. For instance, crystalline this compound sulfide (Sb₂S₃) nanorods have been successfully prepared via a hydrothermal method using elemental sulfur, this compound, and iodine as starting materials at 180°C for 24 hours. This method has also been employed to synthesize Sb₂S₃ nanoparticles and nanorods from this compound trichloride (SbCl₃) and carbon disulfide, yielding nanoparticles with diameters of 80-150 nm and nanorods with diameters of 70-140 nm and lengths up to 3 µm. Similarly, Sb₂O₃ nanorods have been prepared through a mild hydrothermal route using SbCl₃ and ammonia (B1221849) in an aqueous solution at temperatures between 120-180°C for 12 hours.
The solvothermal method is similar to the hydrothermal method, but the solvent is non-aqueous. This technique has been utilized to synthesize ultrathin Sb₂S₃ nanosheets anchored on graphene sheets in a water-ethylene (B12542467) glycol mixed solvent. Orthorhombic Sb₂WO₆ hierarchical structures, constructed from tiny nanosheets, have also been synthesized via a solvothermal route. The morphology of these structures can be tuned by adjusting the volume ratio of the ethylene (B1197577) glycol-water solvent. Another example is the synthesis of ultrathin this compound trioxide (Sb₂O₃) nanosheets on an indium tin oxide (ITO) substrate using ethanol (B145695) as the solvent.
Microwave-assisted synthesis offers a rapid and energy-efficient route for producing this compound nanomaterials. For instance, this compound oxide nanoparticles have been synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with this compound trichloride in a domestic microwave, followed by calcination. This method has also been used to produce this compound oxide-graphene nanocomposites, where this compound species were chemically attached to graphene oxide and then converted to the nanocomposite using microwave irradiation. Furthermore, this compound tungstate (B81510) (Sb₂WO₆) nanosheets have been fabricated using a microwave hydrothermal method.
Other notable synthesis methods include chemical vapor deposition (CVD), which has been used for the controlled growth of Sb-based nanostructured materials like Sb₂Te₃ nanoparticle thin films and InSb nanowires. Colloidal synthesis has been employed to produce pure Sb nanocrystals with tunable sizes in the 10–20 nm range and AlSb quantum dots. Additionally, Sb-doped Si quantum dots have been synthesized by the high-temperature annealing of Sb/SiNₓ multilayers. The controlled synthesis of this compound selenide (B1212193) (Sb₂Se₃) nanostructures, including nanorods, nanocrystals, and hollow nanospheres, has been achieved by carefully selecting surfactants and reaction conditions.
Table 1: Synthesis Methods for this compound-Based Nanoparticles and Nanostructures
| Nanomaterial | Synthesis Method | Precursors | Key Parameters | Resulting Nanostructure | Reference |
|---|---|---|---|---|---|
| Sb₂S₃ | Hydrothermal | This compound, Sulfur, Iodine | 180°C, 24h | Nanorods (250-380 nm diameter) | |
| Sb₂S₃ | Hydrothermal | SbCl₃, Carbon Disulfide | 180°C, 24h | Nanoparticles (80-150 nm), Nanorods (70-140 nm diameter) | |
| Sb₂O₃ | Hydrothermal | SbCl₃, NH₃·H₂O | 120-180°C, 12h | Nanorods | |
| Sb₂S₃-Graphene | Solvothermal | Not specified | Water-ethylene glycol solvent | Ultrathin nanosheets on graphene | |
| Sb₂WO₆ | Solvothermal | Not specified | Tunable EG–H₂O volume ratio | Hierarchical structures of nanosheets | |
| Sb₂O₃ | Solvothermal | Not specified | Ethanol solvent | Ultrathin nanosheets | |
| This compound Oxide | Microwave-assisted | SbCl₃, EDTA | Microwave irradiation, then calcination | Nanoparticles | |
| SbO-Graphene | Microwave-assisted | Sb(III) chloride, Graphene oxide | Microwave irradiation | Nanocomposite | |
| Sb₂Te₃ | Chemical Vapor Deposition | Not specified | Tunable substrate distance and temperature | Nanoparticle |
Structural Chemistry and Bonding in Antimony Systems
Coordination Chemistry of Antimony
The coordination chemistry of this compound is a rich and expanding field, exploring the interaction of this compound centers with a variety of ligands to form diverse structural motifs. These range from discrete molecular complexes to extended, multidimensional structures with potential applications in catalysis, materials science, and medicine. The stereochemically active lone pair of electrons in this compound(III) often plays a crucial role in determining the geometry of its coordination complexes, leading to fascinating and sometimes unpredictable structural outcomes.
Ligand Design and Architectures in this compound Coordination Complexes
The design of ligands is a cornerstone of advancing the coordination chemistry of this compound. Researchers strategically develop organic molecules that can bind to this compound, influencing the resulting complex's properties and structure. The versatility in ligand design allows for the fine-tuning of the electronic and steric environment around the this compound center.
A key strategy in ligand design involves the use of polydentate ligands, which can form multiple bonds with the this compound atom. For instance, tridentate N,N,O Schiff base ligands derived from 2-acetylpyridine (B122185) and various acid hydrazides have been successfully used to synthesize this compound chloride complexes. researchgate.net In these complexes, the ligand typically loses a proton upon coordination to the this compound center. researchgate.net The nature of the acid hydrazide can influence whether the coordinated ligand is anionic or zwitterionic. researchgate.net
Another approach involves the use of flexible ligand systems. For example, tridentate O,E,O-ligands (where E can be O, S, Se, Te, NH, NMe) derived from N-methyldiethanolamine have been synthesized to create new this compound(III) complexes. mdpi.com These ligands form chelate complexes, coordinating to the this compound atom through the two oxygen atoms and the central donor atom (E). mdpi.com In the solid state, these complexes can form dimers, allowing the this compound atoms to achieve a higher coordination number. mdpi.com
The electronic properties of the ligands also play a critical role. Weakly donating stibine (B1205547) and telluroether ligands have been shown to be convertible into σ-accepting Z-type ligands through post-synthetic modification to a hypervalent state. tamu.edu This transformation modulates the electronic properties of the metal center and can impart unique reactivity. tamu.edu Halogen-functionalized this compound ligands, with their augmented Lewis acidity due to the electronegative halogen atoms, have also been investigated to create strongly interacting metal-antimony complexes. tamu.edu
Furthermore, redox non-innocent Schiff-base ligands, such as bis(alpha-iminopyridine), have been employed to coordinate with cationic this compound(III) centers. researchgate.net These ligands can participate in the redox chemistry of the complex, leading to the formation of mono- and di-cationic this compound compounds. researchgate.net
The following table summarizes some examples of ligand types used in this compound coordination chemistry and the resulting complex architectures:
| Ligand Type | Example Ligand | Resulting Complex Architecture |
| Tridentate N,N,O Schiff Base | Derived from 2-acetylpyridine and acid hydrazides | Mononuclear this compound chloride complexes researchgate.net |
| Tridentate O,E,O-Ligand | E(CH2-CH2-OH)2 (E = NH, NMe, O, S, Se, Te) | Dimeric chelate complexes in the solid state mdpi.com |
| Z-type Ligand | Halogen-functionalized stibines | Trihalostiborane-gold and -platinum complexes tamu.edu |
| Redox Non-innocent Schiff Base | Bis(alpha-iminopyridine) | Mono- and di-cationic this compound complexes researchgate.net |
Polymetallic this compound Clusters and Polyoxometalates
Polymetallic this compound clusters and polyoxometalates (POMs) represent a fascinating class of inorganic compounds characterized by their large, complex, and often aesthetically pleasing structures. These compounds are built from multiple metal and oxygen atoms and can incorporate this compound in various ways.
Polyoxometalates (POMs) are discrete, anionic metal-oxide clusters, typically formed by early transition metals in high oxidation states, such as tungsten, molybdenum, or vanadium. nih.govwiley-vch.de this compound can be incorporated into these structures, often acting as a heteroatom. For example, Dawson-like clusters with the general formula [HmW18O60Xn]y- can incorporate this compound (X = Sb). gla.ac.uk The precise number of this compound atoms within these clusters has been a subject of investigation, with techniques like electrospray mass spectrometry helping to confirm the inclusion of a single this compound "template" in species such as [H2Sb1W18O60]7-. gla.ac.uk The synthesis of mixed-type POM structures can involve combining different POM fragments, like trilacunary Keggin [B-α-SbW9O33]9− units, with other building blocks. wiley-vch.de
A significant development in this area is the synthesis of polyoxocationic this compound clusters, which are positively charged, in contrast to the more common anionic POMs. nih.gov An example is the all-inorganic hydroxyiodide containing the large cationic cluster [Sb32.1O44]8.3+. nih.gov This cluster consists of an outer shell and an inner shell and possesses acidic protons, opening up possibilities for the design of novel solid-state catalysts. nih.gov
The table below provides examples of polymetallic this compound-containing clusters:
| Cluster Type | Example Formula | Key Structural Feature |
| Dawson-like Polyoxometalate | [H2Sb1W18O60]7- | This compound as a heteroatom template within a tungsten-oxide framework. gla.ac.uk |
| Keggin-type Polyoxometalate | [B-α-SbW9O33]9− | A trilacunary Keggin unit incorporating this compound. wiley-vch.de |
| Polyoxocationic this compound Cluster | [Sb32.1O44]8.3+ | A large, positively charged this compound-oxide cluster with acidic protons. nih.gov |
The association of POMs with other metallic clusters, such as electron-rich rhenium clusters, can lead to hierarchical architectures. nih.gov These "CLUSPOM" systems can be formed through supramolecular connectors like γ-cyclodextrin, where short-range molecular recognition dictates the three-dimensional organization. nih.gov
This compound-Based Coordination Polymers and Metal-Organic Frameworks
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended crystalline materials constructed from metal ions or clusters linked by organic bridging ligands. nih.govresearchgate.net While the field has been dominated by d- and f-block metals, the use of p-block elements like this compound is an emerging area of interest. cam.ac.uk
The term "coordination polymer" generally refers to a compound with repeating coordination entities extending in one, two, or three dimensions. ua.es MOFs are a subclass of CPs that are often characterized by their porosity. nih.gov The design of these materials relies on the principles of coordination chemistry to control the arrangement of the metallic and organic components in space. nih.gov
This compound has been incorporated into CPs and MOFs, although examples are less common than for transition metals. Tripodal ligands such as [Sb(3-py)3] (where py is pyridine) have been used to construct hybrid metal-organic frameworks with copper(I) and silver(I). cam.ac.uk These frameworks can exhibit interesting structural responses to different anions, highlighting the influence of the this compound bridgehead atom on the supramolecular chemistry. cam.ac.uk
The combination of 2-pyridyl oximes and 1,3,5-benzenetricarboxylic acid has also yielded new coordination polymers and a metal-organic framework containing this compound's heavier p-block cousin, bismuth. mdpi.com While this particular study focused on zinc and copper, it demonstrates a synthetic strategy that could be extended to this compound-based systems. mdpi.com The development of this compound-containing CPs and MOFs is a promising avenue for creating new materials with unique structural and functional properties.
| Material Type | Ligand System | Resulting Structure |
| Hybrid Metal-Organic Framework | [Sb(3-py)3] and Cu(I)/Ag(I) salts | 3D framework with rhombic cage units. cam.ac.uk |
Theoretical and Computational Studies of this compound Bonding and Reactivity
Theoretical and computational methods are invaluable tools for understanding the intricacies of bonding and reactivity in this compound-containing systems. These approaches provide insights into electronic structure, reaction mechanisms, and properties that can be difficult or impossible to probe experimentally.
Quantum Chemical Calculations of this compound Electronic Structure
Quantum chemical calculations allow for the detailed investigation of the electronic structure of this compound atoms, ions, and molecules. rsdjournal.org These calculations can provide highly accurate data on molecular systems, aiding in the prediction of their chemical behavior. rsdjournal.org
For the this compound atom (Sb), with its electron configuration [Kr] 4d¹⁰ 5s² 5p³, various computational methods like the Local Density Approximation (LDA) and its relativistic counterparts are used to calculate total energies and the energies of individual orbitals. nist.gov These calculations provide fundamental data on the kinetic energy, Coulombic energy, and electron-nuclear attraction energy, which are crucial for understanding the atom's behavior in chemical bonding. nist.gov
Natural Bond Orbital (NBO) analysis is a specific quantum chemical method used to understand electron density delocalization in molecules. mdpi.com For example, in a complex containing silver and this compound, NBO analysis can clarify the nature of the interactions, revealing whether an atom is acting as an electron density donor or acceptor by examining its core and lone pair orbitals. mdpi.com
Density Functional Theory (DFT) Applications in this compound Systems
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying a wide range of materials, including those containing this compound. ekb.eg DFT is a quantum mechanical method that calculates the electronic structure of many-body systems by focusing on the electron density. ekb.eg
DFT has been successfully applied to study the electronic structure of the this compound chalcogenide series (Sb₂O₃, Sb₂S₃, Sb₂Se₃, and Sb₂Te₃). iaea.org These studies have shown the presence of stereochemically active lone pairs on the Sb(III) cations in the distorted oxide, sulfide (B99878), and selenide (B1212193) structures. iaea.org The calculations revealed that these materials have indirect band gaps, while Sb₂Te₃ has a direct band gap. iaea.org
In the context of coordination chemistry, DFT calculations, including topological analysis of electron density, have been used to characterize the bonding in this compound(III) complexes. mdpi.com For instance, in complexes with tridentate O,E,O-ligands, DFT revealed polar shared bonds between this compound and oxygen, while the interaction between the central donor atom (E) and this compound, as well as intermolecular interactions in dimers, were characterized as van der Waals interactions. mdpi.com
DFT is also employed to study the adsorption of this compound species on surfaces. For example, periodic slab models and DFT calculations have been used to investigate the reactivity of aqueous Sb(OH)₆⁻ on α-Al₂O₃ surfaces. acs.org These studies determine adsorption energies and analyze the geometry and electronic structure to understand the orbital interactions responsible for Sb-O bonding on the surface. acs.org
Furthermore, DFT has been used to simulate the electronic structure of aluminum this compound (AlSb) nanocrystals. sapub.org These calculations show how properties like the energy gap, lattice constant, and total energy are affected by the size of the nanocrystal. sapub.org DFT has also been used to calculate the thermoelectric properties of materials like this compound selenide (Sb₂Se₃), investigating how properties like the Seebeck coefficient and electrical and thermal conductivity change with temperature and charge carrier concentration. researchgate.net
The following table highlights some applications of DFT in studying this compound systems:
| System | Property Investigated | Key Finding |
| This compound Chalcogenides (Sb₂X₃) | Electronic Structure | Presence of lone pairs on Sb(III) and nature of band gaps. iaea.org |
| This compound(III) Complexes | Chemical Bonding | Characterization of polar covalent and van der Waals interactions. mdpi.com |
| Sb(OH)₆⁻ on Al₂O₃ | Surface Adsorption | Determination of adsorption energies and bonding interactions. acs.org |
| AlSb Nanocrystals | Electronic Properties | Size-dependent changes in energy gap and lattice constant. sapub.org |
| This compound Selenide (Sb₂Se₃) | Thermoelectric Properties | Temperature and carrier concentration dependence of thermoelectric parameters. researchgate.net |
Molecular Dynamics Simulations of this compound Behavior
Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules. nih.gov By integrating Newton's equations of motion, MD simulations provide a detailed view of material behavior at the atomic scale, offering insights that are often difficult to obtain through direct experimental techniques alone. nih.gov For this compound, a metalloid with complex structural characteristics, MD simulations have become an indispensable tool for investigating its properties in various states, including liquid, amorphous, and crystalline phases, as well as its interactions within alloys and at interfaces.
The accuracy of MD simulations heavily relies on the force field, a set of potential energy functions and parameters that describe the interactions between atoms. nih.gov For this compound systems, these force fields range from embedded-atom model (EAM) potentials, which are effective for describing metallic bonding, to parameters derived from first-principles or quantum mechanical (QM) calculations for higher accuracy. researchgate.netaip.orgneutron-sciences.org Ab initio molecular dynamics (AIMD), which calculates interatomic forces "on the fly" from electronic structure calculations, offers a high-fidelity approach, particularly for studying chemical reactions and electronic properties, albeit at a higher computational cost. neutron-sciences.orgmdpi.com
Simulations of Liquid and Amorphous this compound
MD simulations have been extensively used to unravel the complex structure of liquid this compound. Studies have shown that liquid this compound is not a simple liquid; it retains structural features reminiscent of its crystalline form. researchgate.net Ab initio molecular dynamics simulations performed at various temperatures (from 913 K to 1193 K) have successfully reproduced a characteristic shoulder on the high wave number side of the first peak in the structural factor S(Q), which is a signature of these residual crystalline units. researchgate.net
Key structural properties investigated include:
Pair Correlation Function (g(r)) : This function describes the probability of finding a pair of atoms at a certain distance from each other. In liquid this compound, the g(r) also shows a shoulder, which is well-described by EAM potentials. researchgate.net
Bond-Angle Distribution : In the liquid state, bond angle distributions are broad, but they show a preference for angles characteristic of the pnictogen family, which includes this compound. nih.gov As temperature increases, these distributions broaden further. nih.gov
Coordination Numbers : Density functional/molecular dynamics (DF/MD) simulations have been used to study structural patterns, including coordination numbers, in liquid this compound across a temperature range of 600 K to 1300 K. aip.org These simulations provide detailed information on the local atomic environment.
Simulations of the transition from a supercooled liquid to a glassy, amorphous state have demonstrated that the material's properties are significantly influenced by mass density. aps.org AIMD simulations of melt-quenched this compound show a transition in the supercooled liquid from a high-temperature undistorted phase to a low-temperature phase with increasing Peierls-like distortion, a phenomenon that also affects electronic and optical properties. aps.org
Crystallization and Phase Transitions
The rapid crystallization of this compound is a key property exploited in phase-change memory (PCM) devices. MD simulations have provided critical insights into this process. Density functional/molecular dynamics simulations at 600 K have been used to study the crystallization of supercooled liquid this compound under various conditions. aps.org
These simulations revealed that:
Crystallization is rapid, proceeding at speeds around 36 m/s when initiated from a crystalline template. aps.org
The process typically occurs in a layer-by-layer fashion. aps.org
A simulation starting with a crystalline seed showed that growth is faster in the direction perpendicular to the material's zigzag planes. aps.org
The evolution of bond lengths and ring statistics during the simulated crystallization supports a "bond-interchange model," which helps explain the rapid phase change in this compound-rich materials. aps.org
Furthermore, the crystallization behavior of ultrathin this compound films is found to be dependent on their thickness. acs.org Dynamic ellipsometry studies, complemented by simulations, show that the crystallization temperature can be precisely controlled by adjusting the film's thickness, a feature with potential applications in multilevel memory devices. acs.org
This compound in Alloys and Interfaces
MD simulations are instrumental in understanding how this compound atoms interact with other elements in alloys, which is crucial for applications ranging from electronics to metallurgy.
Sb-As and Sb-Al-As Systems : AIMD simulations have been employed to study the local structure and elemental interactions in liquid Sb-As and Sb-Al-As alloys. mdpi.comnih.gov These studies found that in the ternary melt, the interaction between aluminum and arsenic atoms is stronger than other atomic interactions. mdpi.comnih.gov The addition of aluminum disrupts Sb-As and As-As bonds in favor of forming Al-As bonds, which alters the state of arsenic in the melt and has been shown to significantly improve the efficiency of arsenic removal during this compound purification. mdpi.comnih.gov
Gallium-Antimony (Ga-Sb) Melts : First-principles molecular dynamics simulations of liquid Ga-Sb alloys have shown that the local structure is dependent on the composition. aip.org The coordination tendencies of Ga-Ga, Ga-Sb, and Sb-Sb pairs exhibit different trends as the this compound concentration changes, which correlates with the electrical resistivity of the melt. aip.org
Copper-Antimony (Cu-Sb) Alloys : In nanocrystalline copper, MD simulations have been used to assess the influence of this compound atoms located at grain boundaries on the material's plastic deformation. cambridge.org The simulations showed that while the fundamental mechanisms of dislocation nucleation are not changed by the presence of this compound, the stress required for these events increases with higher this compound concentration. cambridge.org
This compound Chalcogenides : Simulations using software like SCAPS (Solar Cell Capacitance Simulator) are used to model and optimize the performance of solar cells based on this compound compounds like this compound Selenide (Sb₂Se₃) and this compound Sulfide (Sb₂S₃). researchgate.netfrontiersin.org These simulations help in designing device structures by optimizing layer thicknesses, defect densities, and interfaces to improve efficiency. researchgate.netfrontiersin.org
Advanced Analytical Techniques for Antimony Speciation and Quantification
Chromatographic and Hyphenated Spectroscopic Methodologies for Antimony Speciation
Chromatographic techniques are widely employed for separating different this compound species based on their physical and chemical properties. When coupled with element-specific detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS), these hyphenated systems provide powerful tools for speciation analysis.
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is a commonly used and highly sensitive technique for this compound speciation. psu.edumdpi.com This method couples the separation power of HPLC with the low detection limits and high sensitivity of ICP-MS. psu.edusciengine.com The HPLC component separates the different this compound species in a sample, which are then introduced online into the ICP-MS for detection and quantification based on their specific mass-to-charge ratios.
This technique has been applied to the speciation of inorganic this compound, such as Sb(III) and Sb(V), as well as methylated this compound species like trimethylthis compound (B1201520) dichloride (TMSbCl₂). psu.eduresearchgate.net Studies have demonstrated the effectiveness of HPLC-ICP-MS for analyzing this compound species in various matrices, including urine and water samples. psu.edumdpi.com
Challenges in using HPLC-ICP-MS for this compound speciation can include issues with chromatographic separation, particularly in complex matrices like urine where high chloride concentrations can interfere with the separation of Sb(V) and Sb(III) on certain columns. psu.edu Signal suppression, shifts in retention times, and peak broadening have been observed. psu.edu The stability of this compound species during sample preparation and chromatographic analysis can also be a concern, potentially leading to species transformation or low recoveries. researchgate.net
Despite these challenges, advancements in column technology and mobile phase optimization have improved the separation of various this compound species. For instance, using different anion-exchange columns and mobile phases has enabled the separation of Sb(V), Sb(III), and TMSbCl₂. psu.eduresearchgate.net Hydride generation (HG) can also be coupled between the HPLC and ICP-MS to improve detection limits for certain species. psu.edumdpi.com
Research findings highlight the capability of HPLC-ICP-MS to achieve low detection limits for this compound species. For example, detection limits of 20 ng/L for Sb(V), 12 ng/L for TMSbCl₂, and 8 ng/L for Sb(III) were reported in a diluted urine matrix using HPLC-HG-ICP-MS. psu.edu Another study using frontal chromatography coupled with ICP-MS (FC-ICP-MS) reported detection limits lower than 1 ng/kg for Sb(III) and Sb(V) with a short analysis time. mdpi.com
Gas Chromatography-Atomic Absorption Spectrometry (GC-AAS)
GC-AAS is another hyphenated technique used for the speciation of volatile or derivatizable this compound compounds, particularly organothis compound species. slideshare.netnih.gov In this method, a gas chromatograph separates the volatile this compound species, which are then introduced into an atomic absorption spectrometer for elemental detection. slideshare.net
GC-AAS is useful for determining specific organometallic compounds in environmental samples, offering low detection limits and high precision. slideshare.net It has been applied to the analysis of methylated this compound species. researchgate.netubc.ca Hydride generation is often coupled with GC-AAS (HG-GC-AAS) to convert this compound species into volatile stibines (SbH₃) before chromatographic separation and detection. researchgate.net
Studies using HG-GC-AAS have identified methylated this compound species in environmental samples like moss and water. researchgate.net The technique allows for the confirmation of methylated this compound species by using a second absorption wavelength. researchgate.net
Synchrotron-Based and Advanced Spectroscopic Characterization of this compound
Synchrotron-based techniques and other advanced spectroscopic methods provide valuable information about the oxidation state, coordination environment, and local structure of this compound in solid and complex matrices, often without the need for extensive sample preparation that could alter the species.
X-ray Absorption Spectroscopy (XAS) for this compound Oxidation State and Coordination Environment
X-ray Absorption Spectroscopy (XAS), particularly X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful, non-destructive, element-specific technique for determining the speciation of elements like this compound in various samples, including soils and sediments. publish.csiro.aupublish.csiro.au XAS requires minimal sample preparation, which helps preserve the chemical speciation in the original sample. publish.csiro.aupublish.csiro.au
XANES is primarily used to determine the oxidation state of this compound. The absorption edge energies of Sb(III) and Sb(V) are separated, allowing for their discrimination through XANES analysis. publish.csiro.aupublish.csiro.au The energy separation depends on the coordinating element (e.g., O or S). publish.csiro.aupublish.csiro.au Linear combination fitting of the first derivative of the normalized energy spectra enables reliable oxidation state determination. publish.csiro.aupublish.csiro.au
EXAFS provides information about the local coordination environment around the this compound atom, including the type and number of neighboring atoms and their distances. nih.gov This helps in identifying the chemical form of this compound, such as whether it is bonded to oxygen or sulfur. publish.csiro.aupublish.csiro.au
XAS has been applied to study this compound speciation in environmental samples, revealing the importance of secondary this compound-sulfur phases in wetland sediments. publish.csiro.aupublish.csiro.auresearchgate.net By using appropriate reference standards, linear combination fitting of Sb K-edge XAS spectra can allow for the reliable discrimination of Sb(III) coordination environments. publish.csiro.aupublish.csiro.auresearchgate.net Studies have also used XAFS to investigate the oxidation state and coordination environment of this compound in materials like PET bottles, showing that Sb(III) can be partially oxidized to Sb(V) during production and that this compound is likely present as Sb glycolate (B3277807) or bound to the PET polymer structure rather than as Sb₂O₃. nih.gov
While determining the oxidation state is relatively straightforward with XANES, distinguishing the local coordination environment can be more challenging, especially when similar coordinating atoms are involved (e.g., Sb(III)-O and Sb(III)-S). publish.csiro.aupublish.csiro.au
Mössbauer Spectroscopy Applications in this compound Research
Mössbauer spectroscopy is a nuclear spectroscopic technique that can provide detailed information about the chemical state, oxidation state, and local environment of specific isotopes, including ¹²¹Sb. spectroscopyeurope.commcmaster.ca It is a valuable tool for studying this compound compounds in solid matrices. spectroscopyeurope.commcmaster.ca
¹²¹Sb Mössbauer spectroscopy is particularly useful for distinguishing between different oxidation states of this compound, primarily Sb(III) and Sb(V), based on their characteristic isomer shifts. mcmaster.caacs.orgresearchgate.net The isomer shift is influenced by the s-electron density at the nucleus, which varies with the oxidation state and bonding environment of this compound. mcmaster.caresearchgate.net Quadrupole splitting, another Mössbauer parameter, provides information about the symmetry of the local environment around the this compound nucleus. spectroscopyeurope.commcmaster.ca
Mössbauer spectroscopy has been applied to characterize a wide variety of this compound compounds, including oxides, chalcogenides, and halide complexes. mcmaster.ca It has been used to confirm the presence of both Sb(III) and Sb(V) in mixed-valence compounds like Sb₂O₄. mcmaster.ca Studies have also utilized Mössbauer spectroscopy to investigate bioinduced transformations of mixed-valence this compound oxide, revealing changes in the Sb(III)/Sb(V) ratio. acs.org The technique's sensitivity allows for the interpretation of results obtained from thin films. researchgate.net
While a powerful technique for solid samples, Mössbauer spectroscopy requires specific isotopes and can have limitations in terms of sample form and temperature requirements for obtaining spectra. spectroscopyeurope.commcmaster.ca
Electrochemical Methods for Trace this compound Analysis and Speciation
Electrochemical methods, particularly stripping voltammetry, offer sensitive and cost-effective approaches for the determination and speciation of trace this compound in solution. These techniques involve the preconcentration of the analyte onto an electrode surface followed by a stripping step where the accumulated species are oxidized or reduced, producing a measurable current signal. nih.govresearchgate.netspeciation.net
Voltammetric methods are widely used for trace this compound analysis due to their accuracy and sensitivity. nih.govresearchgate.net Stripping voltammetry, including Anodic Stripping Voltammetry (ASV) and Adsorptive Stripping Voltammetry (AdSV), is particularly valuable for achieving low detection limits by incorporating a preconcentration step. nih.govspeciation.net In ASV, electroactive metal ions are deposited onto the working electrode (often a mercury film or solid electrode) by applying a negative potential, followed by stripping at a positive potential. speciation.net AdSV involves the adsorptive accumulation of the analyte or its complex with a ligand onto the electrode surface before the stripping step. nih.govmdpi.com
Electrochemical methods can be used for this compound speciation by exploiting the different electrochemical behaviors of its species, such as Sb(III) and Sb(V). By controlling the deposition potential and solution chemistry (e.g., pH and presence of complexing agents), specific this compound species can be selectively accumulated and detected. researchgate.netnih.gov For example, Sb(III) can often be determined separately from Sb(V) by adjusting the experimental conditions. nih.gov
Electrochemical techniques offer advantages such as high sensitivity, low detection limits, relative simplicity, low cost, and the potential for portable field-based measurements. nih.govresearchgate.netspeciation.net They are suitable for the direct measurement of dissolved metal species with minimal sample preparation. speciation.net
Research has demonstrated the application of electrochemical methods for the determination of trace this compound in various matrices, including water and biological samples. nih.govmdpi.com Novel electrode materials, such as screen-printed electrodes (SPEs), have been explored for this compound analysis, offering potential for mass production and portability. nih.gov
However, challenges exist in applying electrochemical methods for comprehensive this compound speciation, particularly for complex matrices and the identification of a wide range of organic and inorganic species. Sample pretreatment steps are often required for solid samples.
Data Tables
While specific detailed research findings with comprehensive data tables for each technique across various matrices were not consistently available in the search results, the following table summarizes typical detection limits reported for some of the discussed techniques for inorganic this compound species:
| Technique | Species | Matrix (Example) | Detection Limit | Reference |
| HPLC-HG-ICP-MS | Sb(V) | Diluted Urine | 20 ng/L | psu.edu |
| TMSbCl₂ | Diluted Urine | 12 ng/L | psu.edu | |
| Sb(III) | Diluted Urine | 8 ng/L | psu.edu | |
| FC-ICP-MS | Sb(III) | Water | < 1 ng/kg | mdpi.com |
| Sb(V) | Water | < 1 ng/kg | mdpi.com | |
| LC-ICP-OES | Sb(III) | Aqueous Samples | 24.9-32.3 µg/L | nih.gov |
| Sb(V) | Aqueous Samples | 36.2-46.0 µg/L | nih.gov | |
| Adsorptive Voltammetry | Sb(III) | Water | Not specified, but sensitive | mdpi.com |
Note: Detection limits can vary significantly depending on the specific instrument, sample matrix, and experimental conditions.
Voltammetric Techniques (e.g., Anodic Stripping Voltammetry, Differential Pulse Voltammetry)
Electroanalytical techniques, particularly anodic stripping voltammetry (ASV), are widely used for the determination of this compound, often employing differential pulse (DP) analysis for enhanced sensitivity. electrochemsci.org These methods offer a relatively simple approach to this compound analysis. electrochemsci.org Detection limits for voltammetric analysis of this compound are typically in the nanomolar range (µg L⁻¹) and can often be even lower, allowing for the determination of this compound at trace levels. electrochemsci.orgnih.gov Voltammetric methods are also more portable compared to some other analytical techniques. researchgate.net
Anodic stripping voltammetry has been employed for this compound speciation by leveraging the inactivity of Sb(V) in moderately acidic hydrochloric solutions. Total this compound can then be determined by increasing the HCl concentration, and the Sb(V) concentration is obtained by difference. researchgate.net Adsorptive stripping voltammetry (AdSV) is another voltammetric technique used for this compound determination, involving the adsorptive accumulation of this compound complexes formed with various complexing agents such as chloranilic acid, catechol, and pyrogallol. researchgate.net
Modified electrodes are frequently used to improve the performance of voltammetric techniques for this compound detection. For instance, a square wave stripping voltammetry (SWSV) method has been developed for the detection of this compound using gold nanostar modified screen-printed carbon electrodes (AuNS/SPCE). digitellinc.com This method demonstrated accurate detection of this compound, even in the presence of high copper concentrations. digitellinc.com The optimized SWSV parameters for this method included a potential step of 10 mV, an amplitude of 50 mV, a frequency of 50 Hz, and a deposition time of 5 minutes, with an optimal deposition potential of -1.1 V. digitellinc.com Measurements were performed in a 0.1 M sodium acetate (B1210297) buffer (pH 4.5) with the addition of 0.1 mM potassium ferrocyanide to minimize copper interference. digitellinc.com An oxidation peak was observed at approximately -0.14 V, which increased with increasing this compound concentration. digitellinc.com
Another study utilized differential pulse anodic stripping voltammetry with a mercury film screen-printed electrode for the determination of this compound(III). nih.gov The detection limit for Sb(III) was calculated to be 1.27 × 10⁻⁸ M, with a linear range between 0.99 × 10⁻⁸ and 8.26 × 10⁻⁸ M. nih.gov
Research has also explored the use of gold nanocomposites as electrochemical sensors for this compound speciation by square wave anodic stripping voltammetry (SWASV). tandfonline.com A gold copper-1,3,5-benzene dicarboxylate (Cu-BTC) nanocomposite used as an electrochemical sensor showed sensitivity and detection limits of 0.38 μA/μg/L and 0.24 μg/L for Sb(III), and 0.32 μA/μg/L and 0.38 μg/L for Sb(V), respectively. tandfonline.com This sensor demonstrated good reproducibility and recoveries in natural waters. tandfonline.com
Sensor Development for this compound Detection
The development of sensors for this compound detection is an active area of research, aiming to provide more portable and efficient monitoring tools compared to traditional laboratory-based techniques like atomic absorption spectrometry. digitellinc.comiwaponline.com Electrochemical biosensors, in particular, are being explored for their potential in detecting this compound. iwaponline.com
This compound-doped tin oxide nanoparticles (ATONPs) have emerged as a novel material for biosensing probes due to their conductive nature, optical transparency, and high surface area. researchgate.net These properties make them suitable for biosensor development. researchgate.net An electrochemical sensor using a composite sol of this compound-doped tin oxide and silica (B1680970) on a glassy carbon electrode modified by single-walled carbon nanotubes has been developed and successfully used for the determination of various substances, including this compound(III) Ion. researchgate.net
Luminescent sensors are also being investigated for this compound detection. Researchers have tailored luminescent Ruthenium(II) and Rhenium(I) polypyridyl complexes for the probing and quantification of Sb(III). mdpi.com These complexes are designed to bind with Sb(III), leading to changes in luminescence properties that can be measured. mdpi.com
Despite progress, further research is needed to advance the use of electrochemical biosensors for this compound detection. iwaponline.com
Isotope Analysis for Tracing this compound Sources and Processes
This compound has two naturally stable isotopes, ¹²¹Sb and ¹²³Sb, with average natural abundances of approximately 57.2% and 42.8%, respectively. acs.orgresearchgate.net The isotopic composition of this compound (δ¹²³Sb) has proven to be a valuable tool for tracing this compound sources and studying various geochemical and biogeochemical processes. acs.orgresearchgate.net
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) for this compound Isotope Ratios
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is a powerful technique used for the precise measurement of this compound isotope ratios, particularly the ¹²³Sb/¹²¹Sb ratio. researchgate.nethawaii.edursc.org This technique combines the high ionization efficiency of the ICP source with the precise isotope ratio determination capabilities of a magnetic sector/multiple collector. hawaii.edu
Accurate and precise determination of Sb isotopic compositions in natural samples, especially those with low concentrations and complex matrices, presents a significant challenge. acs.org Effective purification methods are essential prior to MC-ICP-MS analysis. acs.org Chemical purification often involves separating this compound from matrix interfering elements using techniques such as cation-exchange resin and thiol-impregnated materials. hawaii.eduresearchgate.net Hydride generation coupled to MC-ICP-MS (HG-MC-ICP-MS) is also used, often with purification steps, for measuring the ¹²³Sb/¹²¹Sb ratio. researchgate.netresearchgate.net
Instrumental mass bias in MC-ICP-MS measurements is typically corrected using methods like standard-sample bracketing, sometimes combined with internal normalization techniques using elements like Sn or In. researchgate.nethawaii.edursc.orgresearchgate.netresearchgate.net Precise measurements of the ¹²³Sb/¹²¹Sb ratio with reproducibility better than 0.03‰ (2SD) have been achieved using these methods. researchgate.net
MC-ICP-MS has been applied to measure this compound isotope compositions in various sample types, including geological samples, aqueous samples (for Sb(III) and Sb(V) speciation), seawater, mantle-derived rocks, deep-sea sediments, and hydrothermal sulfides. researchgate.nethawaii.edu In-situ determination of this compound isotope ratios in minerals using femtosecond laser ablation (LA) MC-ICP-MS has also been developed, showing variations at the micrometer scale. researchgate.net
This compound Isotope Fractionation Mechanisms in Natural and Anthropogenic Systems
This compound isotope fractionation, the differential partitioning of isotopes during physical, chemical, or biological processes, occurs in various natural and anthropogenic systems. Studying these fractionation mechanisms helps in tracing this compound sources and understanding its behavior in the environment. acs.orgresearchgate.netresearchgate.netresearchgate.net
Previous studies have shown that this compound isotope fractionation occurs during processes such as oxidation and reduction, adsorption and desorption, biological action, and evaporation and condensation. researchgate.net Redox reactions are typically considered significant drivers of isotopic fractionation in natural systems. researchgate.netillinois.edu Reduction processes from Sb(V) to Sb(III) can exert a strong fractionation, with reported values around 0.9‰. researchgate.netresearchgate.net Experimental studies have found isotope fractionation of up to 1.4‰ during the abiotic reduction of Sb(V) to Sb(III). researchgate.netresearchgate.net
Adsorption processes also induce this compound isotope fractionation, with the magnitude depending on the adsorption agents. researchgate.net Studies of mine drainage water and adsorption experiments have revealed that fractionation occurs when aqueous this compound species are adsorbed onto mineral surfaces. researchgate.netjst.go.jp
Biological processes, such as the methylation of this compound by anaerobic bacteria, can induce strong isotope fractionation, favoring the lighter isotope. researchgate.net Evaporation and precipitation processes can also lead to fractionation. researchgate.netresearchgate.net For example, slight evaporation of this compound isotopes during smelting might contribute to negative ε¹²³Sb values observed in anthropogenic this compound input to sediments through atmospheric precipitation. researchgate.net Rayleigh distillation has also been considered as a model for systematic variations in this compound isotope values in some ore deposits. researchgate.net
Isotopic exchange between Sb(V) and Sb(III) is considered negligible on environmentally relevant timescales, suggesting that kinetic isotope effects are important for redox reactions. researchgate.net Studies on the kinetic fractionation of this compound isotopes during reduction by sulfide (B99878) have been conducted to understand the magnitude of fractionation in environmentally relevant reactions. illinois.edu
This compound isotope variations in natural systems can be significant, with reported δ¹²³Sb values ranging from approximately -0.4 to 1.8‰ in various geological and environmental samples. researchgate.netresearchgate.net Variations of up to 18 ε units have been observed in this compound deposited in hydrothermal environments, potentially reflecting contributions from different sources and kinetic fractionation during reduction. hawaii.edu this compound isotopic signatures have potential for discriminating sources and tracing local biogeochemical processes involving changes in oxidation state, ligand exchange, or adsorption onto natural particles. ird.fr
Environmental Geochemistry and Biogeochemical Cycling of Antimony
Global Distribution and Sources of Environmental Antimony
Elevated concentrations of this compound in environmental, biological, and geochemical systems are a global issue. nih.gov Its presence in the environment is a result of both natural geological processes and, more significantly, a wide range of anthropogenic activities. nih.govacs.org
This compound is released into the environment from two primary types of sources: geogenic (natural) and anthropogenic (human-related).
Geogenic Sources: Natural processes contribute a baseline level of this compound to the environment. The primary geogenic source is the weathering of rocks and sulfide (B99878) ores containing this compound minerals. nih.govfrontiersin.org Volcanic activities also represent a natural, albeit smaller, source of atmospheric this compound. frontiersin.org While these processes release this compound, the primary driver of widespread contamination is human activity. nih.gov
Anthropogenic Sources: Human activities have drastically increased the concentration of this compound in various environmental compartments. acs.orgfrontiersin.org Major anthropogenic sources include:
Mining and Smelting: The mining of this compound and the smelting of non-ferrous metals are considered the main sources of heavy metal pollution, including this compound. frontiersin.orgresearchgate.net Areas near mining and smelting operations often show significantly high concentrations of this compound in soil and water. researchgate.netswdzgcdz.com For example, in the vicinity of the world's largest this compound mine in Hunan, China, soil concentrations can reach over 5,000 mg/kg. researchgate.net
Industrial Applications: this compound is used in a variety of industrial products. It serves as a catalyst in the production of plastics like polyethylene (B3416737) terephthalate (B1205515) (PET), a decolorizer in glass manufacturing, and a component in paint pigments. researchgate.net
Traffic Emissions: Non-exhaust road traffic emissions are a major source of this compound in urban environments. ird.fr It is released from the abrasion of brake pads, where it is used as a friction material. ird.fr This has led to a noticeable increase in this compound concentrations in roadside soils, sediments, and stormwater systems. ird.fr
Fossil Fuel Combustion and Waste Incineration: The combustion of coal and the incineration of waste are significant sources of atmospheric this compound. acs.orgird.fr Global-scale this compound contamination has been recorded in ice cores since the early 1900s, with increases linked to these activities. ird.fr
This compound concentrations vary significantly across different environmental settings and over time, influenced by proximity to sources and environmental conditions.
Atmosphere: this compound in the atmosphere is primarily associated with particulate matter. acs.org Concentrations are generally higher in urban and industrial areas compared to suburban and background sites, reflecting the impact of human activities. acs.org For instance, urban sites can have Sb concentrations ranging from 0.035 to 40 ng/m³, while background sites are typically around 0.1 ng/m³. acs.org The highest recorded atmospheric Sb content in total suspended particles (TSP) was 583.8 ng/m³ in an industrial city in Pakistan. acs.org Temporal variations are also observed, with concentrations often higher in winter and fall. acs.org
Soil and Sediment: Soils and sediments act as major sinks for this compound. In contaminated areas, such as former mining sites, soil concentrations can be extremely high, with values of up to 15,490 mg/kg for arsenic and 1,504.2 mg/kg for this compound reported at one former mine in Scotland. nih.gov In lake sediments, this compound concentrations often exceed natural background values, with studies showing moderate to heavy pollution. nih.gov For example, in Lake Yangcheng, China, the geoaccumulation index (Igeo) for this compound was 2.01, indicating moderate-to-heavy pollution. nih.gov Spatially, concentrations tend to decrease with distance from contamination sources like mines. frontiersin.org
Water: this compound contamination in water bodies is a significant concern. In the Zijiang River basin, influenced by mining and smelting, this compound concentrations ranged from 1.50 to 62.20 μg/L, with over half the samples exceeding the 5 μg/L limit. swdzgcdz.com The distribution in aquatic systems is affected by dilution from tributaries and adsorption to sediments. researchgate.net While dissolved fractions in soil are often low, the concentrations released can still exceed regulatory limits for surface and drinking water. nih.govmdpi.com
Table 1: Typical Concentrations of this compound in Various Environmental Compartments
| Environmental Compartment | Location Type | Concentration Range | Reference |
| Atmosphere (in TSP) | Urban | 0.035 - 40 ng/m³ | acs.org |
| Background | ~0.1 ng/m³ | acs.org | |
| Industrial City (max) | 583.8 ng/m³ | acs.org | |
| Soil | Near this compound Mine | 101 - 5,045 mg/kg | researchgate.net |
| Former Mine (max) | 1,504.2 mg/kg | nih.gov | |
| Sediment | Danjiangkou Reservoir | 2.84 - 6.78 mg/kg | mdpi.com |
| Lake Yangcheng (Igeo) | 2.01 (Moderately-Heavily Polluted) | nih.gov | |
| Water | Zijiang River | 1.50 - 62.20 µg/L | swdzgcdz.com |
| Near Mining Site | 17 - 288 µg/L | researchgate.net |
Geochemical Transformations and Fate of this compound Species
The environmental behavior, mobility, and toxicity of this compound are largely controlled by its chemical form, or speciation. nih.govresearchgate.net The key processes governing its fate are redox transformations, interactions with geologic media, and complexation with organic matter. rsc.org
This compound primarily exists in two oxidation states in the environment: trivalent this compound (Sb(III)) and pentavalent this compound (Sb(V)). rsc.orgnih.gov
Sb(V) , as the antimonate (B1203111) oxyanion [Sb(OH)₆]⁻, is the dominant and more stable form under aerobic (oxic) conditions, such as in surface waters and well-aerated soils. researchgate.netrsc.orgnih.gov
Sb(III) , as the neutral antimonite species [Sb(OH)₃], is prevalent under anaerobic (anoxic or reducing) conditions, which can occur in waterlogged soils, some groundwater, and sediments. rsc.orgfrontiersin.org
The transformation between these two species is a critical process in this compound's biogeochemical cycle. rsc.orgnih.gov The oxidation of Sb(III) to the less toxic Sb(V) can be facilitated by various oxidants, including oxygen, hydrogen peroxide, and manganese (Mn) oxides. researchgate.netethz.ch However, the direct oxidation by oxygen is often slow. nih.govethz.ch This process can be significantly accelerated by microbial activity, with many bacteria capable of oxidizing Sb(III) as a detoxification mechanism. nih.gov Conversely, the reduction of Sb(V) to the more mobile and toxic Sb(III) can occur in anaerobic environments, potentially driven by microbial activity or reducing agents like sulfides. ethz.ch The pH of the system also plays a crucial role; for instance, the rate of Sb(III) oxidation by O₂ and H₂O₂ increases with higher pH values. researchgate.net
The mobility of this compound in soils and aquatic systems is heavily influenced by sorption-desorption reactions with mineral surfaces. rsc.org
Sorption: Both Sb(III) and Sb(V) can be adsorbed onto the surfaces of common geologic materials, which acts to immobilize the contaminant. Key sorbents include:
Iron (Fe) and Aluminum (Al) Oxyhydroxides: Minerals like goethite and other Fe/Al oxides are highly effective at sequestering this compound. nih.govresearchgate.net Both Sb(III) and Sb(V) form inner-sphere surface complexes with goethite, meaning they bind directly to the mineral surface. acs.org Sb(III) shows strong adsorption across a wide pH range (3-12), while Sb(V) adsorption is strongest at acidic pH (<7) and decreases as pH rises due to electrostatic repulsion between the negative Sb(OH)₆⁻ anion and the negatively charged mineral surface. nih.govacs.orgpnnl.gov
Clay Minerals: Clays (B1170129) such as bentonite (B74815) and kaolinite (B1170537) can also adsorb this compound due to their high surface area. rsc.org Studies have shown greater sorption of the neutral Sb(III) species compared to the anionic Sb(V) species on clays at near-neutral pH. rsc.org
Manganese (Mn) Oxides: These minerals are not only sorbents but can also act as strong oxidants, converting sorbed Sb(III) to Sb(V). ethz.ch
Desorption: this compound can be released from these mineral surfaces back into the solution phase through desorption. This can be triggered by changes in pH or by competition with other ions for sorption sites. nih.gov Anions like phosphate (B84403) and carbonate can compete with Sb(V) for surface sites on metal oxides, leading to its desorption. nih.gov
Precipitation: Under certain conditions, this compound can precipitate out of solution to form stable mineral phases, effectively immobilizing it. nih.gov This can occur with alkali and heavy metals, forming minerals such as schafarzikite and calcium antimonates. nih.gov At high concentrations, Sb(III) may also precipitate as Sb₂O₃. acs.org
Table 2: Summary of this compound Sorption on Geologic Media
| This compound Species | Sorbent Mineral | pH Influence on Sorption | Binding Mechanism | Reference |
| Sb(III) | Goethite (Fe-oxide) | Strong sorption over a wide pH range (3-12) | Inner-sphere complex | acs.org |
| Sb(V) | Goethite (Fe-oxide) | Maximum sorption below pH 7; decreases at higher pH | Inner-sphere complex | acs.org |
| Sb(III) | Bentonite (Clay) | Greater sorption than Sb(V) at pH 6 | Surface complexation | rsc.orgresearchgate.net |
| Sb(V) | Bentonite (Clay) | Less sorption than Sb(III) at pH 6 | Surface complexation | rsc.orgresearchgate.net |
| Sb(V) | Hydrous Metal Oxides | Decreases with increasing pH | Competition with carbonate/phosphate | nih.gov |
Organic matter, both dissolved (DOM) and solid (SOM), plays a complex and crucial role in the fate of this compound. swdzgcdz.comrsc.org
The interaction between this compound and organic matter can either increase or decrease its mobility. rsc.org The complexation of this compound with DOM, such as humic and fulvic acids, can form soluble DOM-Sb complexes, which enhances its mobility and transport in water. swdzgcdz.comrsc.orgmdpi.com For example, quinone-like components in humic substances can act as electron shuttles, participating in the reduction of iron oxides, which may in turn influence this compound transformations. swdzgcdz.com
Conversely, the binding of this compound to soil organic matter (SOM) can lead to its immobilization. rsc.org The nature of this interaction depends on the this compound species and the functional groups present in the organic matter. rsc.orgnih.gov
Sb(III) can interact with carboxylate and phenol (B47542) functional groups. Under high-thiol conditions, such as in peatlands, Sb(III) sorption to SOM and thiol groups tends to increase. rsc.org
Sb(V) , which is anionic at neutral pH, has a reduced affinity for negatively charged SOM. However, under acidic conditions, specific adsorption can occur. rsc.orgnih.gov Cations like Fe(III) or Ca(II) within humic substances can also act as bridges, linking the negatively charged antimonate complex to the organic molecule. nih.gov
Studies have shown that both hydrophobic organic matter (like humic acid) and hydrophilic organic matter can form complexes with this compound, with Sb(V) generally showing a higher binding affinity than Sb(III). nih.gov This complexation can facilitate this compound's mobility into drinking water sources, thereby increasing potential health risks. nih.gov
This compound Mobility, Transport, and Environmental Modeling
The environmental journey of this compound (Sb), from its source to its ultimate fate, is governed by a complex interplay of physical, chemical, and biological processes. Understanding the mechanisms of its mobility, transport, and transformation is crucial for assessing its potential environmental impact. This section delves into the hydrogeological transport of this compound in aqueous systems, the role of particulates and colloids in its movement, and the application of predictive models to simulate its environmental behavior.
Hydrogeological Transport of this compound in Groundwater and Surface Water
The transport of this compound in groundwater and surface water is fundamentally controlled by its chemical speciation, the hydrogeochemical characteristics of the aqueous environment, and its interactions with solid phases. This compound primarily exists in two oxidation states in natural waters: antimonite, Sb(III), and antimonate, Sb(V). canada.ca The mobility of these species differs significantly. Under oxidizing conditions, the pentavalent form, predominantly as the Sb(OH)₆⁻ anion, is more stable and generally more mobile. canada.ca Conversely, under more reducing conditions, the trivalent form, often as the neutral species Sb(OH)₃, prevails. rsc.org
Key factors influencing this compound's hydrogeological transport include:
pH: The pH of the water dictates the surface charge of minerals and the speciation of this compound. Adsorption of the anionic Sb(V) species generally decreases with increasing pH due to electrostatic repulsion from negatively charged mineral surfaces. pnnl.gov The release of pentavalent this compound from sediments has been observed to increase sharply at high pH. nih.gov
Redox Potential (Eh): The redox state of the environment is a primary driver of this compound speciation. rsc.org In oxic waters, Sb(V) is the dominant form, while Sb(III) is more prevalent in anoxic or suboxic environments, such as some groundwaters. rsc.org The presence of both species is often observed due to slow redox transformation kinetics. rsc.org
Sorption-Desorption Reactions: this compound's mobility is significantly retarded by its sorption onto the surfaces of minerals, particularly iron (Fe) and manganese (Mn) (oxy)hydroxides. rsc.org Sb(III) tends to sorb more strongly to these minerals over a wider pH range compared to Sb(V). uchicago.edu
Presence of Other Ions: Competing anions, such as phosphate, can reduce the adsorption of Sb(V) onto mineral surfaces, thereby increasing its mobility. confex.com
Concentrations of this compound in natural waters can vary widely depending on the proximity to geological sources or anthropogenic contamination. While typical concentrations in unpolluted groundwater and surface water are generally low, often below 1 µg/L, areas impacted by mining activities can exhibit significantly elevated levels. who.intavestia.comresearchgate.net
Table 1: this compound Concentrations in Various Water Sources
| Water Source Type | Location/Study | Reported this compound Concentration Range (µg/L) | Key Findings/Context |
|---|---|---|---|
| Pristine Groundwater & Surface Water | General estimate (WHO) | 0.1 - 0.2 | Represents typical background levels in unpolluted waters. who.intavestia.com |
| Groundwater | Kiraz Basin, Turkey (mining area) | Up to 967 | Elevated concentrations attributed to mineralization zones and faults. acs.org |
| Groundwater | Xikuangshan Sb Mine, China | Up to 18,402 | Represents one of the most contaminated sites globally, far exceeding drinking water standards. researchgate.net |
| Surface Water (Rivers) | Northern Gyeonggi, South Korea | 0.01 - 0.84 | Generally low levels in a region with various land uses. avestia.com |
| Urban Runoff | 19 U.S. Cities | 2.6 - 23 | Indicates contribution from urban and industrial activities to surface water. unige.ch |
| Drinking Water | Canada (National Survey) | Generally < 1.0 (up to 1.5) | Most treated drinking water shows low concentrations, with minor seasonal variations. canada.cacanada.ca |
Particulate and Colloidal Transport of this compound
The transport of this compound in aquatic systems is not limited to its dissolved forms. A significant fraction of this compound can be associated with suspended particulate matter and colloids, which serve as important vectors for its mobilization and long-distance transport. uchicago.edu Colloids are broadly defined as particles within the size range of approximately 1 nanometer to 1 micrometer. acs.org
The primary mechanisms governing particulate and colloidal transport of this compound involve:
Adsorption onto Mineral Surfaces: Iron and manganese (oxy)hydroxides are highly effective scavengers of this compound. rsc.org These minerals, often present as fine particles or coatings on other sediments, have a high affinity for both Sb(III) and Sb(V). rsc.orgnih.gov The strong binding of this compound to these particles means that erosion and transport of these materials can be a major pathway for this compound redistribution in the environment. uchicago.edu
Association with Natural Organic Matter (NOM): NOM, including humic and fulvic acids, can influence this compound transport in several ways. It can compete with this compound for binding sites on mineral surfaces, potentially increasing its mobility. kuleuven.be Alternatively, this compound can form complexes with dissolved or colloidal organic matter, which can either enhance or inhibit its transport depending on the nature of the NOM and the geochemical conditions. nih.govmdpi.com Hydrophobic NOM, like humic acid, has shown a strong binding affinity for this compound. nih.govresearchgate.net
Formation of Sb-Bearing Colloids: this compound can be incorporated into the structure of newly formed mineral colloids or become associated with existing organic and inorganic colloids. frontiersin.org Studies have shown that a significant percentage of this compound in some river waters can be associated with colloidal matter. acs.org The stability of these colloids, which is influenced by factors like pH and ionic strength, is critical to their transport potential. acs.org
The partitioning of this compound between the dissolved, colloidal, and particulate phases is dynamic and site-specific. In some systems, dissolved species may dominate, while in others, particularly those with high suspended sediment loads, particulate transport is the primary flux.
Table 2: Influence of Particulates and Colloids on this compound Transport
| Particulate/Colloidal Component | Interaction with this compound | Effect on Transport | Governing Factors |
|---|---|---|---|
| Iron (Fe) (oxy)hydroxides (e.g., Goethite, Hematite) | Strong surface adsorption of both Sb(V) and Sb(III). rsc.orgtnstate.edu Forms inner-sphere and outer-sphere complexes. mdpi.com | Generally immobilizes Sb, but transport of these fine particles can mobilize it. uchicago.eduresearchgate.net | pH (adsorption of Sb(V) decreases above pH 6-7), redox conditions. tnstate.edu |
| Manganese (Mn) (oxy)hydroxides (e.g., Birnessite) | Adsorbs Sb(V) and can oxidize the more toxic Sb(III) to the less toxic Sb(V). rsc.orgresearchgate.net | Can sequester this compound, but reductive dissolution of Mn minerals can release it. researchgate.net | Redox potential, pH. rsc.org |
| Clay Minerals (e.g., Kaolinite) | Adsorption occurs via electrostatic and covalent bonding, but generally has a lower capacity than Fe/Mn oxides. confex.com | Contributes to overall sorption and particulate transport. | pH, ionic strength. confex.com |
| Natural Organic Matter (NOM) / Dissolved Organic Matter (DOM) | Forms aqueous complexes (e.g., Sb-DOM) or competes for mineral sorption sites. nih.govmdpi.com | Can enhance mobility by keeping Sb in the water column or forming mobile colloids. kuleuven.bemdpi.com | Type of NOM (hydrophobic vs. hydrophilic), presence of functional groups (e.g., thiols). rsc.orgnih.gov |
| Inorganic/Organic Colloids | This compound adsorbs to or is carried by colloids. acs.org | Facilitates transport of otherwise less mobile Sb species over long distances. uchicago.eduacs.org | Colloid size, stability, surface charge, water chemistry (pH, ionic strength). acs.org |
Predictive Modeling of this compound Environmental Fate and Transport
Geochemical and transport models are indispensable tools for synthesizing complex environmental data and predicting the fate and transport of contaminants like this compound. These models integrate thermodynamic and kinetic data to simulate processes such as aqueous speciation, sorption, mineral dissolution/precipitation, and redox reactions as water and solutes move through porous media.
Several modeling approaches are used to predict this compound's environmental behavior:
Geochemical Speciation Models: Programs like PHREEQC and MINTEQA2 are widely used to calculate the equilibrium speciation of this compound in aqueous solutions. usda.govwrc.org.zasciendo.com By inputting water chemistry data (e.g., pH, Eh, elemental concentrations), these models can predict the dominant dissolved this compound species (e.g., Sb(OH)₃, Sb(OH)₆⁻) and the saturation state of various this compound-bearing minerals. researchgate.netepa.gov
Surface Complexation Models (SCMs): SCMs provide a more sophisticated method than simple distribution coefficients (Kd) for describing the adsorption of this compound onto mineral surfaces. researchgate.net These models, often incorporated within geochemical codes like PHREEQC, can account for the effects of pH, ionic strength, and competing ions on sorption by defining specific surface reactions (e.g., inner-sphere and outer-sphere complexes). confex.commdpi.comtnstate.edu Triple-layer models have been successfully applied to describe Sb(V) adsorption on minerals like hematite (B75146) and gibbsite. confex.commdpi.com
Reactive Transport Models: These models couple solute transport equations with geochemical reaction models. Codes like HYDRUS-1D coupled with PHREEQC can simulate the one-dimensional transport of this compound through soil columns, accounting for advection, dispersion, and complex chemical reactions simultaneously. usda.govpjoes.com Such models are powerful for predicting the breakthrough of this compound plumes in groundwater or its leaching from contaminated soils. epri.comwits.ac.za
The reliability of these models is highly dependent on the quality of the input data, particularly the thermodynamic database for this compound species and minerals, and the accurate parameterization of sorption and kinetic processes.
Table 3: Predictive Modeling Approaches for this compound Fate and Transport
| Modeling Approach/Tool | Primary Function | Application for this compound | Key Inputs / Considerations |
|---|---|---|---|
| PHREEQC | Geochemical speciation, reaction-path, and 1D reactive transport modeling. usgs.gov | Simulating Sb speciation in water, saturation of Sb minerals, sorption processes, and kinetic reactions. epri.comwits.ac.za | Water chemistry (pH, Eh, concentrations), thermodynamic database, definition of mineral and surface sites. |
| MINTEQA2 | Geochemical equilibrium speciation model. epa.gov | Calculating equilibrium composition of aquatic systems containing this compound, including dissolved, adsorbed, and solid phases. wrc.org.zaresearchgate.net | Component concentrations, thermodynamic data, definition of potential solid phases and adsorbents. |
| Surface Complexation Models (e.g., Triple Layer Model) | Mechanistically describes adsorption at the mineral-water interface. tnstate.edu | Predicting Sb adsorption onto Fe/Al oxides and clays as a function of pH and ionic strength. confex.commdpi.comresearchgate.net | Surface site densities, protonation/deprotonation constants, surface complexation constants for Sb species. |
| HYDRUS-1D | Simulates water flow and solute transport in variably saturated porous media. pjoes.com | When coupled with a geochemical model like PHREEQC, it predicts the movement and reactive transport of Sb through soil profiles. usda.gov | Soil hydraulic properties, hydrodynamic dispersion coefficient, retardation factor, reaction parameters. pjoes.com |
| Distribution Coefficient (Kd) | Empirically describes partitioning between solid and aqueous phases. tandfonline.com | Simple estimation of Sb mobility and retardation in transport models. Values are highly variable. | Kd values are soil/sediment specific and depend on pH, organic matter, and mineralogy. tandfonline.comskb.com |
Antimony in Advanced Materials Science and Engineering
Antimony-Based Semiconductors and Optoelectronic Devices
The realm of semiconductors and optoelectronic devices has been significantly impacted by the incorporation of this compound. Its compounds are integral to creating materials with tailored bandgaps and superior electronic characteristics, pushing the boundaries of what is possible in infrared detection, next-generation electronics, and energy harvesting.
Antimonide-Based III-V Compound Semiconductors
Antimonide-based III-V compound semiconductors, which include materials like Gallium Antimonide (GaSb), Indium Antimonide (InSb), and their ternary and quaternary alloys, are at the forefront of semiconductor research. scirp.orgtaylorandfrancis.com These materials are characterized by their narrow bandgaps, which can be precisely engineered to cover a wide spectral range from near-infrared (0.78 µm) to far-infrared (12 µm). scirp.org This tunability makes them ideal candidates for a variety of optoelectronic applications, particularly in the mid- and long-wavelength infrared (MWIR and LWIR) regions. epjap.org
The unique "6.1 Å family" of materials, which includes InAs, GaSb, and AlSb, is notable for its nearly identical lattice constants, allowing for the growth of complex, high-quality heterostructures with minimal strain. taylorandfrancis.comscirp.org This property is crucial for fabricating advanced devices like high-speed, low-power transistors, infrared lasers, and third-generation infrared photon detectors. scirp.orgscirp.orgdtic.mil The development of these materials has been a key focus in the United States, Japan, Germany, and Israel. scirp.org
Key Properties and Applications of Antimonide-Based III-V Semiconductors:
| Property | Description | Applications |
| Tunable Narrow Bandgap | The energy gap can be adjusted across the infrared spectrum. scirp.org | Infrared detectors, infrared LEDs, lasers, thermophotovoltaic systems. azom.com |
| High Carrier Mobility | InAs, a related compound, exhibits an electron mobility of 30,000 cm²/V-s at room temperature. dtic.mil | High-speed transistors and electronic devices. dtic.mil |
| Unique Band Alignment | Heterojunctions can form Type I, Type II staggered, or Type II misaligned band lineups. scirp.org | Novel device architectures with enhanced performance. scirp.org |
Research has demonstrated the fabrication of various sophisticated devices using these materials, including double-heterostructure lasers, multi-quantum well lasers, and strained superlattice lasers operating in the 3–5 μm range. epjap.org Furthermore, InAs-GaSb type-II superlattices have been successfully used to create photodetectors for both MWIR and LWIR applications. epjap.org
Two-Dimensional this compound Materials for Post-Silicon Electronics
In the quest to move beyond the limitations of silicon-based electronics, two-dimensional (2D) materials have emerged as promising candidates. Antimonene, the 2D allotrope of this compound, is attracting significant attention due to its exceptional electronic properties. researchgate.netsciencedaily.com Theoretical studies and initial experimental work suggest that antimonene possesses high carrier mobility, a critical factor for the performance of transistors and other electronic components. chemistryviews.orgutexas.edu
The synthesis of high-quality antimonene has been a challenge, with early methods like mechanical exfoliation and molecular beam epitaxy yielding small domains. chemistryviews.org However, recent advancements, such as van der Waals epitaxy on mica substrates, have enabled the growth of larger, single-crystal antimonene sheets. chemistryviews.org This method produces polygonal sheets with sizes of 5–10 μm and thicknesses of 1–4 nm. chemistryviews.org These sheets exhibit a buckled rhombohedral structure consistent with β-phase this compound and demonstrate high electrical conductivity and optical transparency, making them suitable for applications like transparent electrodes. chemistryviews.org
Researchers are exploring various methods to produce antimonene, including liquid-phase exfoliation and chemical synthesis, to scale up production for practical applications. ucm.es The electronic properties of antimonene can be tuned by its structure, such as in nanosheets and nanoribbons, and through modification strategies like doping and intercalation. researchgate.netrsc.org The potential of 2D this compound extends to its integration with other 2D materials to create novel heterostructures with tailored functionalities. nso-journal.org For instance, forming a good ohmic contact between semimetallic this compound and molybdenum disulfide (MoS₂) has been shown to achieve very low contact resistance, approaching the quantum limit. nso-journal.org
This compound in Infrared Detectors and Thermophotovoltaic Cells
This compound-based compounds are crucial for the development of high-performance infrared (IR) detectors and thermophotovoltaic (TPV) cells. Materials like Indium Antimonide (InSb) are widely used in IR detectors sensitive to wavelengths between 1 and 5 μm, finding applications in thermal imaging cameras, missile guidance systems, and infrared astronomy. wikipedia.org InSb detectors offer high sensitivity; for example, Phlux Technology reports that their this compound-based sensors provide ten times more sensitivity and 50% more range compared to silicon-based sensors. argusmedia.com
Gallium Antimonide (GaSb) is another key material, particularly in thermophotovoltaics. azom.comwikipedia.org TPV systems convert thermal energy directly into electricity and are well-suited for waste heat recovery and off-grid power generation. wikipedia.orgresearchgate.net GaSb's narrow bandgap of 0.72 eV allows it to efficiently convert photons from thermal sources operating at temperatures between 1100 K and 1700 K. researchgate.netunt.edu The technology for GaSb cells is relatively mature, with device performance exceeding 90% of the practical limit. unt.eduosti.gov
Quaternary alloys like Indium Gallium Arsenide Antimonide (InGaAsSb) and Indium Phosphide Arsenide Antimonide (InPAsSb) are being developed to extend the spectral response of TPV cells to longer wavelengths. unt.eduosti.gov InGaAsSb cells have been demonstrated with energy gaps ranging from approximately 0.6 to 0.49 eV, while InPAsSb cells have pushed the spectral response out to 4.3 μm. unt.eduosti.gov
Performance Characteristics of this compound-Based TPV Cells:
| Material | Energy Gap (Eg) | Spectral Response | Key Features |
| GaSb | 0.7 eV | Up to 1.7 µm | Mature technology, high performance. unt.eduosti.gov |
| GaInAsSb | ~0.6 to 0.49 eV | Up to 2.7 µm | High quantum efficiency and fill factor. unt.eduosti.gov |
| InPAsSb | 0.45 eV | Up to 4.3 µm | Extended spectral response for lower temperature sources. unt.eduosti.gov |
This compound Doping in Electronic Devices and Diodes
Doping, the intentional introduction of impurities into a semiconductor, is a fundamental process for tuning its electrical properties. wikipedia.org this compound is a common n-type dopant for silicon and other semiconductors, meaning it introduces excess electrons, thereby increasing conductivity. nanorh.comwaferworld.com Heavy doping with this compound is particularly important in the fabrication of power devices. wikipedia.org
This compound-doped silicon offers several advantages. It results in a lower concentration of oxygen impurities and minimal autodoping effects, making it an excellent material for epitaxial substrates. wikipedia.org Its small diffusion coefficient allows for the creation of shallow, abrupt junctions, which is beneficial for modern very-large-scale integration (VLSI) circuits. wikipedia.org Applications of this compound-doped silicon include integrated circuits, power transistors, diodes, and sensors. nanorh.com
In the context of diodes, this compound doping plays a significant role. Research on Schottky diodes using this compound-tungsten-selenide ternary alloys has shown that the electrical properties can be modulated by varying the this compound concentration. researchgate.net For instance, pristine p-type Tungsten Selenide (B1212193) (WSe₂) can be transformed into an n-type semiconductor with increasing this compound content. researchgate.net Furthermore, this compound-doped tin oxide has been used as a hole injection interlayer in perovskite nanocrystal light-emitting diodes (LEDs), leading to improved efficiency and higher luminance compared to standard devices. acs.org The this compound doping converts the tin oxide from an n-type to a p-type semiconductor by introducing deep acceptor states. acs.org
This compound in Energy Conversion and Storage Technologies
This compound compounds are proving to be highly valuable in the development of materials for energy conversion and storage. Their unique thermoelectric properties are being leveraged to create more efficient systems for converting waste heat into useful electrical energy.
Thermoelectric Materials Incorporating this compound Compounds
Thermoelectric materials can directly convert a temperature difference into an electrical voltage and vice versa. The efficiency of this conversion is quantified by the dimensionless figure of merit, ZT. This compound-containing compounds are among the most promising materials for thermoelectric applications, particularly at low to medium temperatures. researchgate.netimim.pl
This compound Telluride (Sb₂Te₃) is a well-established p-type thermoelectric material known for its excellent electrical properties and is widely used in thermoelectric devices. researchgate.netcmu.ac.th Its ZT value is close to 1, making it a benchmark for low-temperature applications. imim.pl The thermoelectric properties of Sb₂Te₃ can be further enhanced through nanostructuring, elemental doping, and controlling the synthesis to produce polycrystalline forms, single crystals, or thin films. researchgate.netimim.pl
Bismuth this compound Telluride ((Bi,Sb)₂Te₃) alloys are another class of high-performance thermoelectric materials. caltech.edu P-type (Bi₀.₂₅Sb₀.₇₅)₂Te₃ alloys, in particular, have been extensively studied for cooling applications due to their high ZT near room temperature. caltech.edu Research has shown that a ZT of 1.86 at 320 K can be achieved in nanostructured (Bi₀.₂₅Sb₀.₇₅)₂Te₃, a significant improvement attributed to effective phonon scattering by grain boundary dislocations. caltech.edu
Other this compound compounds are also being investigated for their thermoelectric potential. For example, β-Zn₄Sb₃ has demonstrated exceptionally low thermal conductivity and a high ZT of about 1.3 at 670 K. researchgate.net Copper-antimony-sulfur compounds like Cu₁₂Sb₄S₁₃ are also recognized as good thermoelectric materials due to their very low lattice thermal conductivity. core.ac.uk
Thermoelectric Properties of Selected this compound Compounds:
| Compound | Type | Notable Property | Maximum ZT |
| This compound Telluride (Sb₂Te₃) | p-type | Widely used low-temperature material. researchgate.netcmu.ac.th | ~1 imim.pl |
| Bismuth this compound Telluride ((Bi₀.₂₅Sb₀.₇₅)₂Te₃) | p-type | High performance near room temperature. caltech.edu | 1.86 at 320 K (nanostructured) caltech.edu |
| β-Zinc Antimonide (β-Zn₄Sb₃) | p-type | Exceptionally low thermal conductivity. researchgate.net | ~1.3 at 670 K researchgate.net |
| Copper this compound Sulfide (B99878) (Cu₁₂Sb₄S₁₃) | p-type | Very low lattice thermal conductivity. core.ac.uk | - |
The performance of these materials is highly dependent on their microstructure and composition. mpie.deuminho.pt Techniques like spark plasma sintering are used to create dense nanocomposites with enhanced thermoelectric properties by introducing features that scatter phonons and optimize carrier concentration. uminho.pt
This compound in Phase Change Materials for Data Storage
This compound is a critical component in phase-change materials (PCMs), which are at the forefront of data storage technology. These materials can rapidly and reversibly switch between amorphous (disordered) and crystalline (ordered) states, which exhibit different electrical resistances, enabling the storage of binary data (0s and 1s). researchgate.netmdpi.com The most common PCMs are chalcogenide glasses, particularly germanium-antimony-tellurium (Ge-Sb-Te or GST) alloys. mdpi.com
GST alloys are utilized in non-volatile memory technologies like Phase-Change RAM (PCRAM) due to their fast write and read speeds, high scalability, and good data retention. mdpi.comresearchgate.net The switching mechanism in GST-based devices is thermally induced. An electric pulse heats the material; a short, high-intensity pulse melts and then rapidly quenches the material into a high-resistance amorphous state ("RESET"), while a longer, lower-intensity pulse heats it above its crystallization temperature but below its melting point, allowing it to transform into a low-resistance crystalline state ("SET"). researchgate.netresearchgate.net The alloy Ge2Sb2Te5 (GST-225) is a benchmark material in this field, with a crystallization temperature between 100°C and 150°C and a melting point of approximately 600°C. mdpi.com
Research has also explored monatomic phase-change memory using pure this compound. researchgate.nettandfonline.com This approach addresses the issue of local compositional variations that can occur in multi-element alloys as memory cells are scaled down. researchgate.net Pure this compound is semi-metallic in its crystalline phase and semiconducting in its amorphous state, showing a significant resistivity contrast. researchgate.nettandfonline.com Although bulk amorphous this compound crystallizes quickly at room temperature, researchers have demonstrated that confining it in ultra-thin films (3-10 nm) between insulating layers like SiO₂ can stabilize the amorphous phase. researchgate.netrsc.org This confinement allows for electrical switching between states in as little as 50 nanoseconds. researchgate.net The thickness of the this compound film has been shown to directly influence the crystallization temperature, offering a pathway for creating multilevel data storage where different resistance levels correspond to more than a single bit of information. nih.govacs.org
Table 1: Properties of this compound-Based Phase Change Materials
| Material | Key Properties | Applications | Research Findings |
|---|---|---|---|
| Ge-Sb-Te (GST) Alloys | Reversible amorphous-crystalline phase transition; High write/read speeds. mdpi.com | Non-Volatile Memory (PCRAM), Rewritable optical discs (e.g., Blu-ray). mdpi.comresearchgate.net | GST-225 has a crystallization temperature of 100-150°C and a melting point of ~600°C. mdpi.com |
| Pure this compound (Sb) | Large resistivity contrast between amorphous and crystalline states; Fast crystallization. researchgate.nettandfonline.com | Monatomic Phase-Change Memory. researchgate.net | Confinement in thin films (<10 nm) stabilizes the amorphous phase and allows for switching in ~50 ns. researchgate.net |
| Ga-Te-Sb Alloys | High thermal stability; Crystallization temperature >245°C. iaea.org | High-temperature phase-change memory applications. iaea.org | Ga25Te8Sb67 shows a 10-year data retention temperature of 210°C. iaea.org |
This compound-Based Anodes for Sodium-Ion and Potassium-Ion Batteries
This compound is a promising anode material for next-generation sodium-ion batteries (SIBs) and potassium-ion batteries (PIBs) due to its high theoretical specific capacity. acs.orgresearchgate.net For SIBs, this compound offers a theoretical capacity of 660 mAh g⁻¹, which is significantly higher than that of traditional hard carbon anodes (~300 mAh g⁻¹). researchgate.netmdpi.com Similarly, for PIBs, it has a high theoretical capacity of 660 mAh g⁻¹. nihonseiko.co.jpdntb.gov.ua The energy storage mechanism involves an alloying/de-alloying process with sodium or potassium ions. researchgate.netoaepublish.com In PIBs, for instance, this compound undergoes a reversible sequential phase transformation, forming alloys such as KSb₂, KSb, K₅Sb₄, and K₃Sb during potassiation. researchgate.net
A major challenge for this compound-based anodes is the large volume expansion during the alloying process (sodiation/potassiation), which can be as high as ~390% for SIBs and ~407% for PIBs. dntb.gov.uarsc.org This expansion leads to mechanical stress, pulverization of the electrode material, and loss of electrical contact, resulting in poor cycling stability and rapid capacity decay. acs.orgmdpi.com
To overcome these issues, research has focused on nanostructuring and creating composite materials. acs.orgresearchgate.net Strategies include:
Encapsulation in Carbon: Encapsulating this compound nanoparticles within a conductive carbon matrix, such as carbon nanofibers or spheres, can buffer the volume changes, prevent particle aggregation, and enhance electrical conductivity. researchgate.netrsc.org An Sb@CSN (this compound encapsulated by a carbon sphere network) composite for PIBs delivered a high reversible capacity of 551 mAh g⁻¹ with slow capacity decay. researchgate.net
Binder-Free Electrodes: Fabricating binder-free anodes, for example by using electrophoretic deposition to embed this compound nanoparticles in a network of multiwalled carbon nanotubes (MWCNTs), can improve electrode integrity and performance. An Sb/CNT nanocomposite anode for PIBs maintained a stable capacity of over 341 mAh g⁻¹ after 300 cycles. dntb.gov.ua
Alloying with Other Elements: Creating alloys or intermetallic compounds of this compound can help mitigate volume expansion and improve electrochemical performance. mdpi.com
Table 2: Performance of this compound-Based Anodes in SIBs and PIBs
| Battery Type | Anode Material | Theoretical Capacity (mAh g⁻¹) | Observed Performance | Key Challenge |
|---|---|---|---|---|
| Sodium-Ion (SIB) | This compound (Sb) | 660 researchgate.netmdpi.com | An Sb@P-N/C anode showed 500.1 mAh g⁻¹ after 200 cycles. rsc.org | ~390% volume expansion during sodiation. rsc.org |
| Potassium-Ion (PIB) | This compound (Sb) | 660 nihonseiko.co.jpdntb.gov.ua | An Sb@CSN anode delivered 551 mAh g⁻¹ after 100 cycles. researchgate.net | ~407% volume expansion during potassiation. dntb.gov.ua |
| Potassium-Ion (PIB) | Sb/CNT Nanocomposite | 660 dntb.gov.ua | Stable capacity of 341.30 mAh g⁻¹ after 300 cycles. dntb.gov.ua | Mitigating pulverization and maintaining electrode integrity. dntb.gov.ua |
This compound in Advanced Battery Technologies (e.g., Liquid-Metal Batteries)
This compound plays a significant role in the development of advanced battery technologies, most notably in liquid-metal batteries (LMBs) designed for grid-scale energy storage. wikipedia.orgnih.gov These batteries utilize three liquid layers that are immiscible and self-segregate based on their densities: a molten metal anode (top), a molten salt electrolyte (middle), and a molten metal or alloy cathode (bottom). acs.orgalfachemic.com This all-liquid design avoids the degradation issues associated with solid electrodes, potentially offering a very long cycle life. alfachemic.com
One prominent example is the calcium-antimony (Ca||Sb) liquid-metal battery. wikipedia.orgnih.gov In this system, the negative electrode is a liquid calcium alloy, and the positive electrode consists of this compound particles. wikipedia.org When the battery discharges, calcium ions migrate through the molten salt electrolyte and alloy with the this compound at the bottom. numberanalytics.com The process is reversed during charging. One commercialized version of this technology operates with a DC efficiency of over 80% and is designed for long-duration energy storage. wikipedia.orgnih.gov
Another researched chemistry is the lithium-antimony-lead (Li||Sb-Pb) system. acs.orgalfachemic.com This battery operates at a lower temperature (450-500°C) compared to earlier magnesium-antimony versions (700°C). acs.orgresearchgate.net It uses a liquid lithium anode and a liquid this compound-lead alloy cathode. alfachemic.com The use of a lead-antimony alloy cathode was found to advantageously lower the operating temperature while maintaining a high cell voltage. acs.orgalfachemic.com Projections based on extensive testing suggest that this system could retain about 85% of its initial capacity after 10 years of daily charging and discharging. acs.org The use of this compound in LMBs is beneficial because it can improve the battery's life cycle, current density, and capacity. nih.gov
Table 3: Characteristics of this compound-Based Liquid-Metal Batteries
| Battery Chemistry | Anode | Cathode | Electrolyte | Key Features |
|---|---|---|---|---|
| Calcium-Antimony (Ca||Sb) | Liquid Calcium Alloy | Solid this compound Particles | CaCl₂-based Molten Salt | Commercialized for grid storage; >80% DC efficiency; Long-duration capability. wikipedia.orgnih.gov |
| Lithium-Antimony-Lead (Li||Sb-Pb) | Liquid Lithium | Liquid this compound-Lead Alloy | Molten Salt (LiF, LiCl, LiI mixture) | Lower operating temperature (450-500°C); High projected lifespan (85% capacity after 10 years). wikipedia.orgacs.org |
| Magnesium-Antimony (Mg||Sb) | Liquid Magnesium | Liquid this compound | MgCl₂-KCl-NaCl | Demonstrated high current density capabilities. researchgate.net |
This compound as a Catalyst and in Catalytic Systems
This compound in Polyethylene (B3416737) Terephthalate (B1205515) (PET) Production Catalysis
This compound compounds, particularly this compound trioxide (Sb₂O₃), are the most widely used catalysts in the global production of polyethylene terephthalate (PET). acs.orgnanorh.commdpi.com Over 90% of industrially produced PET utilizes an this compound-based catalyst. acs.org PET is synthesized through a multi-step process involving either the transesterification of dimethyl terephthalate (DMT) or the direct esterification of terephthalic acid (TPA) with ethylene (B1197577) glycol (EG), followed by a polycondensation step. mdpi.com
This compound trioxide is primarily used as the polycondensation catalyst at concentrations typically ranging from 200 to 300 ppm. mdpi.comacs.org It demonstrates a good balance of reaction speed, thermal stability, and desirable final polymer properties. acs.org The catalytic mechanism involves the reaction of this compound trioxide with ethylene glycol to form this compound-glycolate, which is the active catalytic species. nanorh.com During the high-temperature polycondensation process, which is carried out under vacuum at approximately 280°C, this species facilitates the linking of monomer units to form long polymer chains. acs.org Studies have shown that the catalytic rate constant increases with catalyst concentration up to about 150 ppm of Sb, beyond which the effect diminishes. researchgate.net While effective, one noted disadvantage is that increasing this compound concentration can lead to a grayish discoloration of the polymer due to the precipitation of metallic this compound. acs.org
This compound in Heterogeneous and Homogeneous Catalysis
This compound compounds are utilized in both heterogeneous and homogeneous catalytic systems, often leveraging the element's ability to cycle between oxidation states (Sb³⁺ and Sb⁵⁺) and act as a Lewis acid. researchgate.netnumberanalytics.com
Heterogeneous Catalysis: In heterogeneous catalysis, solid this compound oxides and mixed-metal antimonates are prominent, especially in selective oxidation reactions. mdpi.comtandfonline.com These catalysts are crucial in industrial processes for converting hydrocarbons into more valuable chemicals.
Olefin Oxidation: Mixed oxides such as tin-antimony oxide (Sn-Sb-O) and iron-antimony oxide (FeSbO₄) are known for their high activity and selectivity in the oxidation and ammoxidation of olefins like propylene (B89431) and butene. mdpi.comtandfonline.comiaea.org The catalytic activity is often associated with Sb(III) on the catalyst surface. iaea.org
Alcohol Oxidation: Silica-supported this compound oxide (Sb/SiO₂) has been shown to be an active catalyst for the selective oxidation of ethanol (B145695). acs.org The active species are spread this compound oxide species that operate via a redox mechanism. acs.org
Catalyst Promoters: this compound can act as a promoter for other metal catalysts. For example, it has been shown to significantly promote the performance of platinum (Pt) catalysts in the selective oxidation of glycerol. researchgate.net
Homogeneous Catalysis: In homogeneous catalysis, organothis compound compounds and simple this compound halides function as Lewis acid catalysts. wikipedia.orgsci-hub.se
Lewis Acid Catalysis: this compound(V) chloride (SbCl₅) is a powerful Lewis acid used to catalyze a variety of organic transformations, including Friedel-Crafts reactions, isomerizations, and halogenations. sci-hub.se It functions by accepting an electron pair, thereby activating the substrate for subsequent reaction. numberanalytics.comsci-hub.se Geometrically constrained organothis compound compounds, such as 5-phenyl-5,5-dichloro-λ⁵-dibenzostibole, exhibit enhanced Lewis acidity and can catalyze reactions like the transfer hydrogenation of imines. nih.gov
Polymerization: this compound compounds like this compound acetate (B1210297) and ethylene glycol this compound are used as homogeneous catalysts in polyester (B1180765) synthesis. alfachemic.com
Design and Application of this compound-Supported Nanocatalysts
The design of this compound-supported nanocatalysts involves creating nanostructured materials where this compound itself is the catalyst or where it acts as a support or dopant to enhance the performance of another catalytic material. These nanocatalysts leverage the high surface area and unique electronic properties of nanomaterials.
Design and Synthesis: Various methods are employed to synthesize these advanced materials:
Hydrothermal Synthesis: This method has been used to create this compound-tin oxide (ATO) nanoparticles with controlled morphologies (spherical, cube, rod-like) and good colloidal stability. rsc.org
Immobilization on Supports: this compound species can be immobilized on magnetic nanoparticles (e.g., Fe₃O₄) to create a magnetically recoverable catalyst. This was achieved by coating magnetite nanoparticles with this compound fluoride (B91410) (Fe₃O₄@SbFₓ), resulting in a highly efficient and reusable system. rsc.org
Doping of Support Materials: this compound is frequently used as a dopant for metal oxide supports like tin oxide (SnO₂) to create this compound-doped tin oxide (ATO). mdpi.comresearchgate.net Doping with Sb⁵⁺ improves the electrical conductivity and creates strong metal-support interactions, which are beneficial in electrocatalysis. mdpi.com The synthesis can be done via methods like Adams fusion or wet-chemical reduction. mdpi.comresearchgate.net
Applications: this compound-based nanocatalysts have demonstrated significant potential in several fields:
Electrocatalysis: Platinum (Pt) or Palladium (Pd) nanoparticles supported on ATO are used as highly active and stable electrocatalysts for fuel cell reactions. mdpi.comresearchgate.netresearchgate.net For instance, Pd catalysts on ATO-carbon nanotube supports show enhanced activity for formic acid electrooxidation. researchgate.net Similarly, highly branched PdSb bimetallic nanoparticles have shown superior activity and stability for the ethanol oxidation reaction, with Sb reducing the energy barrier for the rate-limiting step. acs.org
Organic Synthesis: A magnetically supported this compound nanocatalyst (γ-Fe₂O₃@SiO₂-Sb-IL) has been successfully used for the Clauson-Kaas synthesis of N-substituted pyrroles in water, demonstrating high efficiency and recyclability. mdpi.comcapes.gov.br Another system, Fe₃O₄@SbFₓ, effectively catalyzed the reductive coupling of nitroarenes to azoarenes. rsc.org
Photocatalysis: this compound oxide nanoparticles and ATO nanomaterials exhibit photocatalytic activity, useful for the degradation of organic pollutants in water under UV light. nanorh.comrsc.org Their strong redox ability and stability make them competent for environmental remediation. rsc.org
This compound in Advanced Alloys and Metallurgical Applications
This compound is a crucial element in materials science, particularly for its role in enhancing the properties of various alloys. Its addition to metals like lead, aluminum, tin, and copper results in alloys with superior hardness, strength, and corrosion resistance, making them suitable for a wide range of demanding applications. belmontmetals.comclausiuspress.com
This compound in Lead-Based Alloys for Hardness and Mechanical Strength Enhancement
The addition of this compound to lead is a well-established metallurgical practice for significantly improving the mechanical properties of lead. clausiuspress.com Pure lead is a soft and ductile metal, which limits its use in applications requiring structural integrity. ceon.rs Alloying lead with this compound, typically in concentrations ranging from 1% to over 10%, substantially increases its hardness and durability. belmontmetals.com This enhancement is critical for applications such as the grids in lead-acid batteries, ammunition, cable sheathing, and radiation shielding. belmontmetals.commayeralloys.comdiscoveryalert.com.au
The hardening effect of this compound in lead alloys is attributed to the formation of a solid solution and a eutectic structure. clausiuspress.com The lead-antimony system forms a simple eutectic at a composition of 11.1% this compound and a temperature of 252°C. ceon.rs The presence of this compound refines the grain structure of the lead, contributing to increased strength and stability. clausiuspress.comslideshare.net Even small additions of this compound, in the range of 1-2%, can increase the Brinell hardness of lead to 20-30 HB, while alloys with 4-5% this compound can exceed 40 HB. researchgate.net Research has shown that adding 1.25% this compound to lead can increase its tensile strength from 17 MPa to 30 MPa, although it also decreases elongation from 41% to 12%. slideshare.net
Beyond hardness, this compound imparts other beneficial properties to lead alloys. It improves the alloy's castability by enhancing the flow of the molten metal, ensuring complete mold filling. belmontmetals.commayeralloys.com Furthermore, this compound increases the corrosion resistance of lead, particularly against acidic environments, which is a key reason for its use in automotive batteries. belmontmetals.comclausiuspress.commayeralloys.com
Table: Effect of this compound on the Mechanical Properties of Lead Alloys
| Property | Pure Lead | Lead with 1-2% this compound | Lead with 4-6% this compound | Lead with 1.25% this compound |
|---|---|---|---|---|
| Brinell Hardness (HB) | ~4 | 20-30 | >40 | - |
| Tensile Strength (MPa) | 17 | - | - | 30 |
| Elongation (%) | 41 | - | - | 12 |
This table compiles data from various sources to illustrate the significant impact of this compound on the mechanical properties of lead. clausiuspress.comslideshare.netresearchgate.net
Aluminum-Antimony Master Alloys and Their Metallurgical Functions
Aluminum-antimony (Al-Sb) master alloys are semi-finished products used as additives in aluminum melts to achieve specific metallurgical properties. samaterials.com These master alloys, which can contain varying percentages of this compound (e.g., 2%, 4%, 5%, 10%), serve several key functions, including acting as hardeners, grain refiners, and modifiers. samaterials.comheegermaterials.com
As hardeners, Al-Sb master alloys enhance the physical and mechanical properties of aluminum alloys, increasing their strength and machinability. samaterials.comhb-detai.com The addition of this compound to aluminum alloys can also improve their corrosion resistance. samaterials.comhb-detai.com In aluminum-silicon (Al-Si) alloys, which are widely used in applications like engine pistons and automotive hubs, this compound plays a crucial role as a modifying agent. made-in-china.com It refines the structure of both eutectic and primary silicon, which can otherwise be coarse and detrimental to the alloy's properties. made-in-china.comminexindia.com This modification improves the alloy's properties and plasticity. made-in-china.com
The use of Al-Sb master alloys offers economic and production advantages over using pure this compound, as they dissolve more readily and at lower temperatures in the aluminum melt, saving energy and time. samaterials.com The this compound is typically dispersed within the aluminum matrix as a submicron-scale aluminum antimonide (AlSb) phase, which ensures high dispersion and a fast diffusion rate. made-in-china.com This efficient distribution of the alloying element is key to achieving a uniform and refined grain structure in the final cast product. samaterials.comhb-detai.com
Table: Compositions and Applications of Aluminum-Antimony Master Alloys
| Master Alloy Designation | This compound (Sb) Content (%) | Silicon (Si) Content (max %) | Iron (Fe) Content (max %) | Primary Metallurgical Function |
|---|---|---|---|---|
| AlSb2 | 1.0 - 3.0 | 0.20 | 0.30 | Hardener, Grain Refiner, Modifier |
| AlSb4 | 3.0 - 4.5 | 0.20 | 0.30 | Hardener, Grain Refiner, Modifier |
| AlSb5 | 4.5 - 6.0 | 0.30 | 0.30 | Hardener, Grain Refiner, Modifier |
| AlSb10 | 9.0 - 11.0 | 0.30 | 0.30 | Hardener, Grain Refiner, Modifier |
This table presents typical compositions and the primary metallurgical functions of common aluminum-antimony master alloys. samaterials.com
This compound in Specialized Solders and Friction Materials
In the realm of friction materials, particularly for automotive brake pads, this compound compounds play a significant role. This compound trisulfide (Sb₂S₃) is widely used as a lubricant to stabilize the friction coefficient, especially under varying temperatures, and to reduce wear. researchgate.netbisley.bizdysjp.com It helps in the formation of a transfer film on the disc surface at elevated temperatures, which improves fade resistance. researchgate.net The addition of this compound trisulfide can also help to reduce low-frequency brake noise and vibrations. researchgate.netdysjp.com The amount of this compound trisulfide in brake friction materials can range from 5% to 20% by weight. google.com While effective, the use of this compound compounds in brake pads is under scrutiny due to environmental and health concerns related to brake dust emissions. researchgate.netlapinus.comsemineral.es
Table: Examples of this compound-Containing Solders
| Solder Composition | Application Area | Key Characteristics |
|---|---|---|
| 95% Tin, 5% this compound | General purpose, lead-free alternative | Good strength and soldering properties. google.com |
| Tin-Antimony-Lead alloys (e.g., POSSU 30-2) | Tinning and soldering of parts | Various compositions for different melting points and applications. auremo.biz |
| Tin-Antimony-Silver-Copper alloys | Lead-free plumbing and electronics | Low melting range comparable to tin-lead solders, good flow characteristics. google.com |
This table provides examples of solder compositions containing this compound and highlights their primary uses and characteristics.
Interactions of Antimony with Biological Systems Non Clinical Focus
Molecular Mechanisms of Antimony-Biomolecule Interactions
This compound's interactions with biological molecules are crucial in understanding its effects on organisms. These interactions primarily involve binding to proteins and nucleic acids and influencing enzymatic activities and metabolic pathways.
This compound Binding to Proteins and Nucleic Acids (In Vitro Studies)
In vitro studies have demonstrated that this compound, particularly in its trivalent form, exhibits a high affinity for thiol functional groups found in proteins mdpi.comnih.gov. This binding can occur at redox-active catalytic cysteine residues in enzymes, leading to inhibition of their activity nih.gov. The interaction with thiol groups is a significant mechanism by which Sb(III) can exert its effects on biological systems. This compound(III) can also displace Zn(II) from CCCH-type zinc finger protein domains, indicating another mode of protein interaction nih.gov.
While the binding of this compound to proteins is relatively well-documented, its interactions with nucleic acids have received less attention in the provided search results. However, the similarity in chemical properties between this compound and arsenic suggests potential interactions with nucleic acids, as arsenic is known to bind to DNA.
Influence of this compound on Enzyme Activities and Metabolic Pathways at a Mechanistic Level
This compound can significantly influence the activity of various enzymes and disrupt metabolic pathways. A key mechanism involves the binding of Sb(III) to thiol groups in enzymes, which can inhibit their function mdpi.comnih.gov. For instance, Sb(III) has been shown to inhibit the activity of trypanothione (B104310) reductase, a crucial enzyme in the oxidative stress defense system of some parasites, by binding to its catalytic cysteine residues nih.govnih.gov.
In plants, this compound toxicity can lead to a redox imbalance, altering the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POX), ascorbate (B8700270) peroxidase (APX), dehydroascorbate reductase (DHAR), glutathione (B108866) reductase (GR), Glutathione S-transferase (GST), and nitrosoglutathione reductase (GSNOR) mdpi.com. The binding of this compound to glutathione (GSH), a key thiol-containing molecule, can lead to GSH depletion, impacting the cell's ability to counteract oxidative stress and affecting enzymes that rely on GSH, such as DHAR mdpi.com.
Studies on soil enzymes have shown varied effects of this compound exposure. For example, Sb(III) and Sb(V) can increase sucrase activity in soil, although Sb(III) has a more pronounced effect tandfonline.com. This increase is hypothesized to be linked to alterations in the soil microbial environment and an increased microbial demand for organic matter tandfonline.com. This compound pollutants have also been observed to elevate catalase activity, similar to other heavy metals tandfonline.com. Conversely, urease activity in soil has been shown to decrease significantly with increasing soil this compound content tandfonline.com. This decrease in urease activity can lead to lower soil nitrogen content tandfonline.com.
In microorganisms, the presence of Sb(III) can induce the upregulation of genes involved in the tricarboxylic acid (TCA) cycle in some bacteria, suggesting a need for increased energy to tolerate this compound toxicity asm.org. This indicates that this compound can influence core energy metabolism pathways asm.org.
Microbial Transformations and Biogeochemistry of this compound
Microorganisms play a crucial role in the biogeochemical cycling of this compound, influencing its speciation, mobility, and bioavailability in the environment nih.govfrontiersin.org. Microbial transformations include oxidation, reduction, and methylation of this compound species, as well as the development of resistance mechanisms.
Microbial Oxidation of this compound Species
Microbial oxidation of Sb(III) to Sb(V) is a significant process in the environment, often considered a detoxification mechanism because Sb(V) is generally less toxic and less mobile than Sb(III) nih.govfrontiersin.orgactascientific.com. This process can occur under both aerobic and anaerobic conditions, with different microorganisms utilizing various electron acceptors.
Several bacterial strains capable of oxidizing Sb(III) have been isolated from this compound-contaminated environments actascientific.comresearchgate.net. These include species from genera such as Pseudomonas, Comamonas, Agrobacterium, Acinetobacter, Stenotrophomonas, and Variovorax researchgate.net. Some Sb(III)-oxidizing bacteria can use oxygen as an electron acceptor, while others can utilize nitrate (B79036) under anaerobic conditions usgs.govasm.org.
The enzymatic mechanisms involved in microbial Sb(III) oxidation are being investigated. Some bacteria possess genes homologous to the aioA gene, which encodes an arsenite oxidase, suggesting a potential role for similar enzymes in this compound oxidation researchgate.netusgs.govasm.org. Studies have shown that while the aioA gene might be involved, Sb(III) oxidation in some strains may occur through different pathways, indicating the existence of specific this compound oxidation mechanisms researchgate.netusgs.gov. Some bacteria can even couple Sb(III) oxidation to energy generation, supporting chemolithoautotrophic growth nih.govasm.org.
Microbial Reduction and Methylation of this compound Species
Microbial reduction of Sb(V) to Sb(III) is another important transformation, particularly in anaerobic environments actascientific.comacs.orgacs.orguva.es. This process can lead to the formation of less mobile Sb(III) species, such as Sb₂S₃, Sb₂O₃, and Sb(OH)₃, which can precipitate acs.orgacs.orguva.es. Microbial Sb(V) reduction can be coupled to anaerobic heterotrophic respiration, utilizing electron donors like acetate (B1210297) or hydrogen actascientific.comresearchgate.net. While microbial Sb(V) reduction is recognized, the specific mechanisms and enzymes involved are not yet fully elucidated actascientific.comacs.orgacs.org. Some studies suggest the potential involvement of enzymes like arsenate reductase (ArsC), which is known to reduce As(V) to As(III), although its direct role in Sb(V) reduction requires further verification acs.orgacs.org.
Biomethylation of inorganic this compound by microorganisms results in the formation of organoantimonials, such as monomethylated Sb (MMSb), dimethylated Sb (DMSb), and trimethylated Sb (TMSb) frontiersin.orgfrontiersin.orgmdpi.comasm.org. This process has been observed in various microorganisms, including fungi, archaea, and bacteria, under both aerobic and anaerobic conditions frontiersin.orgmdpi.comasm.org. Fungi like Scopulariopsis brevicaulis and Phaeolus schweinitzii have been shown to produce methylated this compound species aerobically frontiersin.orgasm.org. Anaerobic bacteria such as Clostridium glycolicum can convert inorganic this compound into volatile methyl compounds like DMSb and TMSb frontiersin.org. While biomethylation can influence this compound's mobility and potential toxicity, the molecular mechanisms and the specific transmethylase enzymes involved are not fully clarified asm.org. Some studies suggest that this compound methylation might be a fortuitous process in some organisms rather than a primary resistance mechanism asm.org.
Microbial this compound Efflux and Resistance Mechanisms
Microorganisms have evolved various strategies to cope with the toxicity of this compound, particularly Sb(III), which is generally more toxic than Sb(V) frontiersin.orguva.es. A primary defense mechanism is the active efflux of Sb(III) from the cell, preventing its intracellular accumulation nih.govasm.orgfrontiersin.orgnih.gov.
Several protein families are involved in Sb(III) efflux in bacteria. The ArsB transport protein, part of the ars operon, is a key player in the efflux of both As(III) and Sb(III) nih.govfrontiersin.orgnih.govscispace.com. The ars operon, which can be located on bacterial plasmids or chromosomes, is inducible by Sb(III) and As(III) frontiersin.orgnih.gov. ArsB functions as a trivalent metalloid/H⁺ antiporter, extruding Sb(III) from the cell nih.gov. In some cases, the ArsA protein, an ATPase, associates with ArsB to form an ATP-coupled efflux pump, enhancing the extrusion of Sb(III) nih.govscispace.com. However, ArsB can also extrude Sb(III) by itself using the electrochemical proton gradient nih.gov.
Other proteins, such as Acr3 (also known as ArsB in some eukaryotes and archaea), can also function as Sb(III) efflux pumps asm.orgscispace.com. Acr3-like transporters are found in bacteria, archaea, and eukaryotes, and their expression can be stimulated by Sb(III), conferring tolerance asm.org.
Beyond efflux, microbial resistance to this compound is a complex system involving multiple biochemical reactions and regulatory systems frontiersin.orgnih.gov. These include the regulation of intracellular this compound concentration, valence transformations (oxidation and reduction), methylation, chelation, energy metabolism adjustments, cell wall modifications, and peroxide generation systems frontiersin.orgnih.gov. The upregulation of the ars resistance system by Sb(III) is a well-documented response nih.gov. Some resistance mechanisms may involve the cooperation of genes involved in oxidative phosphorylation with efflux pumps to facilitate the removal of this compound researchgate.net.
Role of Microbial Communities in this compound Biogeochemical Cycling
Microorganisms play a pivotal role in shaping the speciation, mobility, bioavailability, and fate of this compound in natural environments. frontiersin.orgiwaponline.com They facilitate various transformations of this compound compounds, including oxidation, reduction, methylation, dissolution, mineralization, and bioaccumulation. frontiersin.orgnih.govnih.gov These microbial activities are integral to the biogeochemical cycle of this compound. frontiersin.orgnih.gov
Under oxic conditions, the dominant this compound species in soil solution is typically pentavalent this compound [Sb(V)], often occurring as the anion Sb(OH)₆⁻. frontiersin.orgnih.gov In anoxic environments, trivalent this compound [Sb(III)], predominantly as Sb(OH)₃, is more prevalent. frontiersin.orgnih.gov Microorganisms can mediate the interconversion of these species. For instance, this compound-oxidizing bacteria can transform the more toxic Sb(III) to the less toxic and often more mobile Sb(V), a process considered potentially useful for environmental remediation. asm.orgfrontiersin.orgnih.gov Conversely, under anaerobic conditions, certain microorganisms, such as sulfate-reducing bacteria (SRB), can reduce Sb(V) to Sb(III). iwaponline.commdpi.com This reduction, coupled with the production of hydrogen sulfide (B99878) by SRB, can lead to the precipitation of Sb(III) as stibnite (B1171622) (Sb₂S₃), thereby decreasing this compound mobility. mdpi.com
Biomethylation is another significant microbial process in the this compound cycle, transforming inorganic this compound into methylated species such as monomethylthis compound (MMSb), dimethylthis compound (DMSb), and trimethylthis compound (B1201520) (TMSb). asm.orgfrontiersin.orgnih.govasm.orgmdpi.com This process has been observed in various microorganisms, including bacteria, fungi, and methanogenic archaea. asm.orgasm.org While the exact molecular mechanisms are still being elucidated, it is suggested that this compound biomethylation may occur via pathways similar to arsenic methylation, potentially involving arsenic methyltransferase. asm.org Methylated this compound species have been detected in various environmental matrices, including freshwater, seawater, sediments, and even in plants, suggesting their mobility and potential transfer through food chains. asm.orgfrontiersin.orgnih.govasm.org The formation of methylated Sb compounds, particularly TMSb, has been linked to low redox potential and the presence of organic matter, highlighting the influence of environmental conditions and microbial activity on this process. mdpi.com
Microbial communities in this compound-contaminated environments often exhibit adaptations, including resistance mechanisms such as Sb(III) efflux, Sb(V) reduction, and Sb(III) methylation and oxidation. frontiersin.orgnih.govnih.govasm.org Studies have shown that microbial diversity can be reduced in areas with high this compound contamination. nih.govmdpi.com However, certain microorganisms tolerant to or involved in the biogeochemical cycling of this compound, such as members of Actinobacteriota and Arthrobacter, may be more abundant in these environments. mdpi.com The composition of microbial communities can be strongly influenced by geochemical factors like pH, magnesium, and this compound content. mdpi.com
Table 1: Microbial Transformations of this compound
| Process | This compound Species Involved | Environmental Conditions | Key Microbial Groups/Mechanisms | Effect on Mobility/Toxicity |
| Oxidation | Sb(III) to Sb(V) | Oxic | This compound-oxidizing bacteria, potentially involves specific enzymes. asm.orgfrontiersin.orgnih.gov | Decreased toxicity, generally increased mobility. asm.orgfrontiersin.org |
| Reduction | Sb(V) to Sb(III) | Anoxic | Sulfate-reducing bacteria, other anaerobic microbes. iwaponline.commdpi.com | Increased toxicity, potential immobilization as sulfides. mdpi.com |
| Methylation | Inorganic Sb to MMSb, DMSb, TMSb | Oxic and Anoxic | Bacteria, Fungi, Archaea; potentially similar pathway to As methylation. asm.orgfrontiersin.orgnih.govasm.orgmdpi.com | Can increase mobility and volatility. asm.orgmdpi.com |
| Dissolution | Sb from solid phases | Variable | Microbially mediated processes. frontiersin.orgnih.gov | Increased mobility. |
| Mineralization | Formation of solid Sb phases | Variable | Microbially mediated processes. frontiersin.orgnih.gov | Decreased mobility. |
| Bioaccumulation | Uptake into microbial cells | Variable | Various microbial strategies. frontiersin.orgnih.gov | Sequestration. |
Plant Uptake, Translocation, and Biotransformation of this compound
This compound is a non-essential element for plants, yet they can absorb and accumulate it from contaminated soils, posing a potential risk through the food chain. rsc.orgresearchgate.netmdpi.commdpi.com The uptake and subsequent fate of this compound in plants are influenced by its chemical speciation and various physiological processes. rsc.orgresearchgate.net
Mechanisms of this compound Uptake by Plant Roots
The mechanisms by which plants take up inorganic this compound species are not fully understood, particularly for Sb(V). frontiersin.orgnih.gov However, it is generally assumed that Sb(III) uptake by plant roots may occur via similar pathways to arsenite (As(III)), as both are uncharged hydroxide (B78521) molecules with similar structures. frontiersin.orgnih.gov Aquaporins, specifically those belonging to the nodulin 26-like intrinsic protein (NIP) subfamily, have been implicated in Sb(III) uptake. frontiersin.orgnih.govmdpi.com For instance, NIP 1;1 in Arabidopsis thaliana and the silicon transporter Lsi1 (NIP 1;2) in rice, known to transport arsenite, have been shown to also mediate Sb(III) uptake. frontiersin.orgnih.govmdpi.comoup.com Studies using transporter inhibitors and chemical analogs suggest that Sb(III) might utilize aquaglyceroporins for uptake. mdpi.com
In contrast, the uptake pathway for Sb(V) is less clear. frontiersin.orgnih.gov Due to structural differences between antimonate (B1203111) and arsenate hydroxides, their uptake pathways are likely not the same. frontiersin.orgnih.gov It has been suggested that Sb(V) might be taken up by roots primarily through the apoplastic pathway and potentially enter cells via anion transporters. frontiersin.orgnih.gov Some research suggests that Sb(V) uptake might be energy-dependent and could involve low-affinity phosphate (B84403) transporters, although this requires further investigation. mdpi.comoup.com The presence of phosphate can reduce Sb(V) uptake, indicating a potential competitive interaction for uptake pathways. mdpi.com
The chemical speciation of this compound in the soil solution significantly affects its uptake by plants. frontiersin.orgnih.gov A change in redox state from Sb(V) to Sb(III) can strongly influence plant uptake, possibly due to different species being absorbed through different pathways. frontiersin.orgnih.gov Studies have shown that some plant species exhibit a higher affinity for Sb(III), while others show a higher affinity for Sb(V). caas.cn
Intracellular Translocation and Compartmentation of this compound in Plant Tissues
Once absorbed by the roots, this compound can be translocated to other plant tissues, although the extent of translocation varies depending on the plant species and this compound speciation. rsc.orgresearchgate.net Generally, a significant portion of absorbed this compound is retained in the roots, with lower amounts translocated to the shoots. rsc.orgresearchgate.netnih.gov This root-to-shoot translocation is often limited, and the translocation factor (ratio of this compound concentration in shoots to roots) is typically less than one. rsc.orgnih.gov
This compound can be transported within plant tissues via both the symplastic and apoplastic pathways. researchgate.netnih.gov Studies on Brassica parachinensis have shown that while total this compound accumulation might be higher under Sb(V) treatment, translocation to shoots is more pronounced compared to Sb(III) treatment. nih.gov The concentration of this compound in the xylem, responsible for transport to aerial parts, has been found to be higher when plants are exposed to Sb(V) than to Sb(III), showing a strong positive correlation with shoot this compound concentrations. nih.gov
Compartmentation of this compound within plant cells plays a crucial role in tolerance and detoxification. nih.govresearchgate.net The cell wall acts as a primary barrier and can bind this compound, limiting its entry into the cytoplasm. frontiersin.orgnih.govfrontiersin.org Within the cell, this compound can be sequestered in vacuoles, a common detoxification mechanism for metalloids. nih.govnih.gov Complexation with thiol-containing compounds like glutathione and phytochelatins is another important mechanism for immobilizing this compound within cells and potentially facilitating its transport into vacuoles. nih.govmdpi.combohrium.comresearchgate.net Studies using techniques like XANES spectroscopy have revealed that this compound taken up as Sb(III) is largely found as Sb-thiol complexes in both roots and shoots. bohrium.com
Biotransformation and Speciation Changes of this compound within Plants (e.g., Methylation)
Plants have the capacity to biotransform absorbed this compound, leading to changes in its chemical speciation within plant tissues. frontiersin.orgnih.gov One notable transformation is the reduction of Sb(V) to Sb(III). bohrium.com Research on rye grass exposed to Sb(V) showed that while no reduction of accumulated Sb(V) was observed in the roots, approximately half of the translocated this compound in the shoots was reduced to Sb(III). bohrium.com
Biomethylation of inorganic this compound within plants has also been suggested. frontiersin.orgnih.gov Although the mechanisms are not as well-established as in microorganisms, the detection of methylated this compound species, such as TMSb, in plant tissues growing in contaminated areas indicates that this process may occur. asm.orgfrontiersin.orgnih.govasm.org Studies have shown that when plants are exposed to TMSb, it remains in the methylated form in the roots, but inorganic this compound species can also be found in shoots and roots, suggesting potential demethylation processes within the plant. frontiersin.orgnih.gov Methylated this compound species appear to be more mobile within plants compared to inorganic forms. frontiersin.orgnih.gov
Plant Responses and Adaptation Strategies to this compound Exposure at a Physiological and Molecular Level
At the cellular level, this compound toxicity can induce oxidative stress through the generation and accumulation of reactive oxygen species (ROS). researchgate.netmdpi.comfrontiersin.orgnih.govfrontiersin.org Plants activate antioxidant defense systems to counteract this, involving both enzymatic and non-enzymatic components. researchgate.netmdpi.com Changes in the activity and expression levels of antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POX), and ascorbate peroxidase (APX) have been observed in response to this compound stress. mdpi.comresearchgate.netmdpi.com The binding of this compound to thiol groups of compounds like glutathione (GSH) is considered a detoxification mechanism, although high this compound concentrations can deplete GSH levels. mdpi.comresearchgate.net
Plants may also exhibit structural and ultrastructural changes in response to this compound, including damage to vascular bundles, xylem vessels, cell walls, and chloroplasts. frontiersin.orgnih.govfrontiersin.org Adaptation strategies can include the thickening and lignification of root tissues, which may limit this compound uptake and translocation. researchgate.net Some plants demonstrate a higher tolerance to this compound stress than others, and the ability to accumulate this compound in roots while limiting its translocation to shoots can be a strategy for survival in contaminated environments. rsc.orgnih.gov Molecular responses involve changes in gene expression, including those related to transporter proteins and antioxidant pathways, reflecting the plant's efforts to manage this compound uptake, detoxification, and stress. mdpi.comresearchgate.netfrontiersin.org
Table 2: Physiological and Molecular Responses of Plants to this compound Exposure
| Response Level | Observed Effects | Potential Mechanisms |
| Physiological | Reduced growth and biomass researchgate.netfrontiersin.orgnih.govfrontiersin.org, Impaired nutrient uptake frontiersin.orgnih.govfrontiersin.org, Decreased photosynthesis nih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.com, Stomatal closure frontiersin.org, Damage to vascular tissues frontiersin.orgnih.govfrontiersin.org | Direct interference with metabolic processes, oxidative stress, structural damage. researchgate.netmdpi.comfrontiersin.orgnih.govfrontiersin.org |
| Cellular | ROS accumulation researchgate.netmdpi.comfrontiersin.orgnih.govfrontiersin.org, Altered antioxidant enzyme activity mdpi.comresearchgate.netmdpi.com, Cell wall binding of Sb frontiersin.orgnih.govfrontiersin.org, Vacuolar compartmentation nih.govnih.gov, Complexation with thiols nih.govmdpi.combohrium.comresearchgate.net | Activation of defense systems, sequestration, detoxification pathways. nih.govresearchgate.netmdpi.comnih.govbohrium.comresearchgate.net |
| Molecular | Changes in gene expression (e.g., transporters, antioxidant enzymes) mdpi.comresearchgate.netfrontiersin.org | Regulation of uptake, detoxification, and stress response pathways. mdpi.comresearchgate.netfrontiersin.org |
| Structural | Damage to chloroplasts, cell walls, vascular bundles frontiersin.orgnih.govfrontiersin.org, Root tissue modification (thickening, lignification) researchgate.net | Direct toxicity, adaptation mechanisms. researchgate.netfrontiersin.orgnih.govfrontiersin.org |
Antimony in Waste Management and Remediation Technologies
Characterization of Antimony-Containing Waste Streams
This compound is found in a range of waste materials, each with unique chemical and physical properties. Understanding the nature of these waste streams is the first step toward developing effective remediation strategies.
Mining and smelting activities are primary sources of this compound pollution. researchgate.net Waste rock and tailings from mining operations, as well as slags and dust from metallurgical processes, can contain high concentrations of this compound. usgs.govgeoscienceworld.org The primary this compound-bearing mineral in ores is typically stibnite (B1171622) (Sb₂S₃), which, upon exposure to air and water, can oxidize and release soluble forms of this compound into the environment. usgs.govresearchgate.net
In the historical mining and smelting area of Villasalto, Italy, waste deposits have led to severe contamination of soils, stream sediments, and water. researchgate.net The waste is categorized into mining wastes (waste rock), metallurgical wastes (pyrometallurgical residues), and mixed wastes. researchgate.net Similarly, at an abandoned mine in the French Massif Central, tailings and slag residues were found to contain mean this compound concentrations of 5000 mg/kg and 1700 mg/kg, respectively. unilim.fr Weathering of these materials leads to the transformation of primary trivalent this compound minerals into more stable pentavalent this compound phases, often associated with iron hydroxides and oxides. unilim.fr
Secondary minerals formed in these environments, such as tripuhyite (FeSbO₄), senarmontite (Sb₂O₃), valentinite (Sb₂O₃), and cervantite (SbSbO₄), play a crucial role in this compound's environmental fate. usgs.govgeoscienceworld.orgunilim.fr Iron oxyhydroxides like goethite and ferrihydrite are significant sinks for this compound, with concentrations reported up to 14 wt%. geoscienceworld.org
Table 1: this compound Concentrations in Mining and Metallurgical Wastes
| Waste Source/Location | Waste Type | This compound Concentration | Reference |
|---|---|---|---|
| Villasalto, Italy | Metallurgical Residues (Slags) | Up to 2.7 wt% | researchgate.net |
| Villasalto, Italy | Seepage Waters from Wastes | Up to 32 mg/L | researchgate.net |
| Villasalto, Italy | Mine Drainage Waters | Up to 2.6 mg/L | researchgate.net |
| French Massif Central | Tailings | Up to 11,560 mg/kg | unilim.fr |
| French Massif Central | Slags | Up to 5,660 mg/kg | unilim.fr |
| Various Mine Wastes | Ferrihydrite and Goethite | 3 to 14 wt% | geoscienceworld.org |
E-waste is now considered a potential "urban mine" for this compound, as the concentration in certain waste streams can be much higher than in natural ores. discoveryalert.com.au For example, a 3.13% this compound grade has been extracted from processed printed circuit board feedstock, which is significantly higher than the typical 0.5-0.7% found in mined ore. discoveryalert.com.au The plastics in e-waste, such as Acrylonitrile-Butadiene-Styrene (ABS) and High-Impact Polystyrene (HIPS), can contain up to 6% this compound by mass. acs.org
Table 2: this compound Content in E-Waste Fractions
| E-Waste Fraction | This compound Content/Grade | Reference |
|---|---|---|
| Indoor Dust (Guiyu, China) | 6.1 - 232 mg/kg | nih.gov |
| Printed Circuit Board Feedstock | 3.13% grade extracted | discoveryalert.com.au |
| Brominated Plastics (ABS/HIPS) | Up to 6 mass % | acs.org |
| Brominated Plastics (ABS) | 30,500 ppm (3.05%) | acs.org |
A variety of industrial processes contribute to this compound contamination in wastewater and soil. researchgate.net The non-ferrous metal industry, in particular, generates effluents with high concentrations of this compound. mdpi.com Soils at industrial sites, such as those near lead-zinc smelters, can have this compound levels ranging from 2.5 to 175 mg/kg. pan.pl Soils contaminated by mining activities can show even higher concentrations, from 441 to 1472 mg/kg. pan.pl
Another significant source is contamination from military activities, specifically at sites with primary explosives, where soil this compound levels have been measured from 26.7 to 4255.0 mg/kg. mdpi.com In these soils, this compound predominantly exists in the pentavalent state, Sb(V). pan.plmdpi.com The mobility and bioavailability of this compound in soils and effluents are highly dependent on its chemical form and the surrounding environmental conditions, such as pH. mdpi.commdpi.com
Table 3: this compound Concentrations in Industrial Effluents and Contaminated Soils
| Source of Contamination | Medium | This compound Concentration | Reference |
|---|---|---|---|
| Primary Explosives Sites | Soil | 26.7 - 4255.0 mg/kg | mdpi.com |
| Near Zinc/Lead Smelters | Topsoil | 2.5 - 175 mg/kg | pan.pl |
| Mining-Contaminated Areas | Soil | 441 - 1472 mg/kg | pan.pl |
| Near Coal Mines (Anhui, China) | Soil | Average of 4 mg/kg | pan.pl |
Physico-Chemical Technologies for this compound Removal and Recovery
To address this compound contamination, various physico-chemical treatment technologies have been developed. These methods focus on removing this compound from liquid streams or immobilizing it within solid matrices to prevent its migration and bioavailability.
Adsorption is a widely used technology for removing this compound from water due to its operational simplicity, high efficiency, and cost-effectiveness. frontiersin.org The process involves the binding of this compound species onto the surface of an adsorbent material. A variety of adsorbents have been investigated, including activated alumina, iron-based materials, and biochar. frontiersin.orgnih.govmdpi.com Modified biochars, for instance, have shown enhanced adsorption capacities for this compound. frontiersin.org The adsorption process is often dependent on pH, temperature, and the presence of other ions. nih.govmdpi.com
Ion exchange is another effective method that utilizes resins to capture this compound ions from solution. nih.gov It offers high efficiency and produces little sludge. nih.gov For example, amino phosphonic acid resins have been shown to effectively remove both Sb(III) and Sb(V) from copper electrolytes. nih.gov Inorganic ion exchangers, such as layered double hydroxides, have also been employed for this compound removal. nih.gov However, the presence of competing anions in the water can sometimes hinder the effectiveness of ion exchange resins. nih.gov
Table 4: Performance of Adsorption and Ion Exchange Materials for this compound Removal
| Technology | Material | Target Species | Key Finding | Reference |
|---|---|---|---|---|
| Adsorption | Activated Alumina | Sb | Adsorption capacity of 7.72 mg/g. | nih.gov |
| Adsorption | Iron-containing Cow Dung Biochar | Sb(V) | Maximum adsorption capacity of 58.3 mg/g. | frontiersin.org |
| Adsorption | Magnetically Modified Biochar | Sb(V) | Adsorption capacity increased from 2.22 to 18.92 mg/g. | frontiersin.org |
| Ion Exchange | Amino Phosphonic Acid Resin | Sb(III), Sb(V) | Effectively removed Sb from copper electrolyte. | nih.gov |
Precipitation and co-precipitation are common strategies for immobilizing this compound, particularly in industrial effluents and contaminated soils. These methods involve converting soluble this compound into insoluble solid forms. The addition of iron salts, such as ferrous sulfate (B86663) (FeSO₄·7H₂O), has proven effective. mdpi.com This can lead to the direct precipitation of stable secondary this compound minerals like tripuhyite (FeSbO₄) or the co-precipitation of this compound with iron hydroxides. mdpi.com
In batch experiments on contaminated soils, the addition of 10% FeSO₄·7H₂O resulted in up to 97% sorption of this compound. mdpi.com The mechanism involves the oxidation of Fe(II) to Fe(III), which then forms ferric hydroxide (B78521) flocs that strongly adsorb and co-precipitate with this compound species. mdpi.com In some cases, co-occurring metals may be mobilized, necessitating the use of combined amendments, such as adding Al(OH)₃ to stabilize copper and zinc while immobilizing this compound. researchgate.net Another approach involves using sulfate-reducing bacteria (SRB) to precipitate this compound as this compound sulfides (Sb₂S₃, Sb₂S₅) under anoxic conditions, achieving removal rates of over 90%. mdpi.com
Table 5: this compound Immobilization and Removal via Precipitation
| Method | Reagent/Agent | Target Medium | Efficiency/Result | Reference |
|---|---|---|---|---|
| Sorption/Precipitation | 10% FeSO₄·7H₂O | Contaminated Soil | Up to 97% Sb sorption | mdpi.com |
| Combined Amendment | 5% FeSO₄·7H₂O + 4% Al(OH)₃ | Contaminated Soil | 85.85% Sb retention in column tests | researchgate.net |
| Bioprecipitation | Sulfate-Reducing Bacteria (SRB) | Sb(III) Wastewater | >91% removal rate | mdpi.com |
| Bioprecipitation | Sulfate-Reducing Bacteria (SRB) | Sb(V) Wastewater | Up to 95% removal rate | mdpi.com |
| pH Modification | pH adjustment of leachate | E-waste Leachate | 81 wt% pure this compound precipitate recovered | researchgate.net |
| Co-precipitation | Fe²⁺ and Fe³⁺ ions | Contaminated Water | Synthesis of magnetite (Fe₃O₄) nanoparticles for Sb adsorption | ecu.edu.au |
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Aluminum Hydroxide | Al(OH)₃ |
| This compound Trioxide | Sb₂O₃ |
| This compound Trisulfide | Sb₂S₃ |
| This compound Pentasulfide | Sb₂S₅ |
| Arsenopyrite | FeAsS |
| Cervantite | Sb³⁺Sb⁵⁺O₄ |
| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O |
| Goethite | α-FeO(OH) |
| Jarosite | KFe₃(SO₄)₂(OH)₆ |
| Senarmontite | Sb₂O₃ |
| Stibnite | Sb₂S₃ |
| Tripuhyite | FeSbO₄ |
Membrane Filtration and Separation Techniques for this compound
Membrane filtration technologies are increasingly vital in the removal of this compound (Sb) from water and wastewater. iaees.org These processes, which include reverse osmosis (RO), nanofiltration (NF), ultrafiltration, and electrodialysis, utilize semi-permeable membranes to separate contaminants from water. iaees.org The effectiveness of these methods is influenced by various factors such as membrane quality, the concentration of this compound, flow rate, pressure, and the chemical characteristics of the water, including pH and temperature. iaees.org
Reverse Osmosis (RO) has demonstrated high efficacy in removing this compound. apecwater.com It operates by applying pressure to force water through a dense membrane that retains dissolved salts and other contaminants, including this compound. apecwater.comepa.gov The U.S. Environmental Protection Agency (EPA) has approved reverse osmosis as a viable treatment method for reducing this compound levels in drinking water to below the maximum contaminant level (MCL). apecwater.com Studies have shown that RO systems can achieve a 99% removal efficiency for both arsenic and this compound. epa.gov For instance, a point-of-entry RO system reduced this compound concentrations from 10.8 µg/L to less than 0.1 µg/L. epa.gov While effective, RO generates a reject water stream containing concentrated contaminants that requires proper disposal. epa.gov
Nanofiltration (NF) is another pressure-driven membrane process that has shown promise for this compound removal. nih.gov NF membranes have a slightly larger pore size than RO membranes, allowing for the passage of monovalent ions while retaining divalent ions and larger molecules. nih.govresearchgate.net The separation mechanism in NF involves both size exclusion and electrostatic interactions (Donnan effect). nih.gov Positively charged NF membranes, for example, can effectively reject cationic dyes while allowing salts to pass, a principle that can be adapted for separating different forms of this compound. ijcea.org Research has explored the use of various materials to enhance NF membrane performance, including thin-film polymeric membranes and those incorporating nanoparticles like cuprous oxide or iron (III) oxide (Fe3O4). nih.govresearchgate.net
Membrane Distillation (MD) is a thermally driven separation process where a hydrophobic membrane separates a heated feed solution from a cooled distillate. mdpi.comresearchgate.net Water vapor passes through the membrane pores, leaving non-volatile contaminants like this compound behind. researchgate.net MD offers the potential for nearly 100% rejection of non-volatile solutes and can be operated at lower pressures than RO. researchgate.net Research has demonstrated the effectiveness of MD in treating metal-rich wastewater, achieving over 99% rejection of dissolved solids. researchgate.net Innovations in MD include the development of electrospun polyvinylidene difluoride (PVDF) membranes enhanced with functionalized graphene oxide, which have shown very high removal rates for arsenic, a chemical cousin of this compound. acs.org
Table 1: Comparison of Membrane Technologies for this compound Removal
| Membrane Technology | Primary Driving Force | Key Advantages | Reported Removal Efficiency |
|---|---|---|---|
| Reverse Osmosis (RO) | Pressure | High rejection of a wide range of contaminants; Approved by U.S. EPA for this compound removal. apecwater.com | Up to 99%. epa.gov |
| Nanofiltration (NF) | Pressure | Lower pressure requirement than RO; Allows for selective separation of ions. nih.govresearchgate.net | High rejection for divalent ions and larger molecules. |
| Membrane Distillation (MD) | Temperature Gradient | Theoretically 100% rejection of non-volatile solutes; Can utilize low-grade heat. researchgate.net | >99% rejection of dissolved solids. researchgate.net |
Advanced Oxidation Processes for this compound Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). In the context of this compound remediation, AOPs are primarily used to oxidize the more toxic and mobile trivalent this compound (Sb(III)) to the less harmful and more easily removable pentavalent this compound (Sb(V)).
One common AOP involves the use of hydrogen peroxide (H2O2) in conjunction with zero-valent iron (ZVI). Research has shown that ZVI coupled with H2O2 at a pH of 3.0 can effectively remove this compound from wastewater. iaees.org For example, at a dosage of 0.5 g/L ZVI and 2 mM H2O2, a 62.5% removal of this compound was achieved. iaees.org
Another approach utilizes photocatalysis, where a semiconductor material is irradiated with light to generate electron-hole pairs, which then produce reactive oxygen species. For instance, a study demonstrated that under UV irradiation, Sb(III) could be oxidized to Sb(V). This process was further enhanced by the presence of Fe-Mn@Al2O3, which adsorbed 59.1% of the newly formed Sb(V). iaees.org
The UV/sulfite (B76179) (UV/SO32−) process is an advanced reduction process that has been explored for the reductive removal and recovery of this compound. acs.org In this method, UV irradiation of sulfite generates hydrated electrons (eaq−) and hydrogen radicals (H•), which are powerful reducing agents. acs.org These species can reduce both Sb(V) and Sb(III) to elemental this compound (Sb(0)), which can then be precipitated and recovered. acs.org This process offers the advantage of not only removing this compound from wastewater but also recovering it as a valuable metalloid, thereby preventing the generation of hazardous this compound-containing sludge. acs.org The process can be targeted to produce Sb(0) without further reduction to the highly toxic stibine (B1205547) (SbH3). acs.org
Bioremediation and Phytoremediation Approaches for this compound Contamination
Microbial Remediation and Biostimulation for this compound Immobilization or Transformation
Microbial remediation utilizes microorganisms to alter the chemical state of contaminants, thereby reducing their toxicity and mobility. In the case of this compound, certain bacteria can oxidize the more toxic and mobile antimonite (Sb(III)) to the less harmful and less mobile antimonate (B1203111) (Sb(V)). This bio-oxidation is a key mechanism for this compound immobilization.
Several bacterial genera have been identified with the ability to oxidize Sb(III). Pseudomonas and Acinetobacter are notable examples, constituting a significant portion of known Sb(III)-oxidizing bacteria. nih.gov For instance, Bacillus sp. S3, isolated from an arsenic-antimony contaminated mining area, was found to oxidize Sb(III) to Sb(V), which in turn reduced the stress on Arabidopsis thaliana plants grown in the contaminated soil. nih.gov The oxidation of Sb(III) by these microbes is a crucial detoxification pathway.
Biostimulation, which involves the addition of nutrients or other substances to stimulate the activity of indigenous microorganisms, can enhance the rate of this compound transformation. The application of organic fertilizers, such as those derived from food waste, can serve as a biostimulation strategy. nih.gov The organic matter can act as a carbon and energy source for the this compound-oxidizing bacteria, promoting their growth and metabolic activity. This, in turn, can lead to increased oxidation of Sb(III) to Sb(V) and its subsequent immobilization in the soil. nih.gov
The interaction between plants and rhizosphere microorganisms is also critical. The plant roots can release exudates that support a diverse microbial community in the rhizosphere. Some of these microbes can alleviate the phytotoxicity of this compound by transforming it into a less toxic form, thereby promoting plant growth in contaminated soils. nih.gov
Phytoremediation Strategies for this compound Accumulation or Stabilization
Phytoremediation is a cost-effective and environmentally friendly technology that uses plants to clean up contaminated soil and water. For this compound contamination, phytoremediation strategies primarily involve phytoextraction (or phytoaccumulation) and phytostabilization.
Phytoextraction is the process by which plants take up contaminants from the soil through their roots and accumulate them in their above-ground tissues (shoots and leaves). These plants, known as hyperaccumulators, can then be harvested, effectively removing the contaminant from the soil. While no true hyperaccumulators for this compound have been definitively identified, some plant species show a high tolerance and significant accumulation potential. Pteris vittata, an arsenic hyperaccumulating fern, has been studied for its ability to take up this compound. nih.gov Research has shown that the application of food waste organic fertilizer can enhance the biomass of Pteris vittata and its uptake of this compound, suggesting a synergistic effect between biostimulation of soil microbes and phytoextraction. nih.gov
Phytostabilization aims to reduce the mobility and bioavailability of contaminants in the soil, thereby preventing their entry into the food chain or groundwater. This is achieved by planting species that can tolerate high concentrations of the contaminant and effectively immobilize it in the root zone. The plants' root systems can help to bind the soil, reducing erosion and the spread of contaminated dust. Furthermore, the plants can alter the soil's chemical and biological properties, for example, by releasing substances that lead to the precipitation of this compound or by fostering microbial communities that transform this compound into less mobile forms. nih.gov
The effectiveness of phytoremediation can be influenced by several factors, including the plant species, soil properties (like pH and organic matter content), and the chemical form of the this compound present. nih.gov Combining phytoremediation with other techniques, such as the use of organic amendments and microbial inoculation, can significantly improve the efficiency of this compound remediation. nih.gov
Sustainable Management of this compound Resources and Circular Economy Concepts
Recycling Technologies for this compound Recovery from Secondary Resources
The sustainable management of this compound resources is increasingly important due to its classification as a critical raw material and the environmental concerns associated with its mining and processing. A key aspect of this is the development of recycling technologies to recover this compound from secondary resources, which aligns with the principles of a circular economy. Major secondary resources for this compound include lead-acid batteries, flame retardants in plastics, and residues from mining and smelting operations.
One of the primary sources for this compound recycling is spent lead-acid batteries. In these batteries, this compound is used as an alloying element in the lead grids to improve their mechanical strength and casting properties. The recycling process typically involves pyrometallurgical methods. The batteries are crushed, and the components are separated. The lead-antimony alloy is then smelted in furnaces to separate the lead from other materials. The this compound can be recovered from the lead alloy through further refining processes.
Another significant secondary source of this compound is plastics containing this compound trioxide (Sb2O3) as a flame retardant. The recycling of these plastics is more complex due to the presence of other additives and the polymer matrix. One approach is solvent-based recycling , where a solvent is used to dissolve the plastic, leaving the this compound trioxide and other fillers behind. The this compound compound can then be separated and purified.
Hydrometallurgical processes offer an alternative to high-temperature smelting. These methods involve leaching the this compound from the secondary resource using an aqueous solution, followed by processes such as solvent extraction, ion exchange, or precipitation to recover the this compound. For example, leaching with acids or alkaline solutions can bring the this compound into solution, from which it can be selectively recovered.
Research is also exploring the recovery of this compound from mining and smelting residues, such as "Theisenschlamm," a flue dust from copper smelting. researchgate.net This material can contain various valuable metals, including this compound. A proposed hybrid process involves bioleaching to mobilize the metals, followed by downstream processing, which could include techniques like nanofiltration to separate the different metal ions in the leachate. researchgate.net
Resource Efficiency and Waste Minimization in this compound Industries
The industrial lifecycle of this compound, from mining and smelting to its use in various products, presents significant opportunities for improving resource efficiency and minimizing waste. Given that a substantial portion of this compound is produced as a by-product of lead, copper, and gold mining, large volumes of waste containing this critical element are generated. researchgate.netsfa-oxford.com The move towards a circular economy is driving innovations in waste valorization and recycling, aiming to transform what was once considered waste into a valuable resource. researchgate.net
The primary sources of this compound-laden waste include residues from the processing of gold, copper, and lead ores, which are often stockpiled, posing environmental risks. researchgate.net Efforts are increasingly focused on recovering this compound from these industrial process residues and end-of-life products to reduce reliance on primary extraction. researchgate.netdiva-portal.org
Cleaner Production and Waste Valorization
Research into more efficient and environmentally sound methods for this compound extraction and processing is ongoing. These efforts aim to reduce the generation of waste at the source and to recover valuable materials from waste streams.
One area of focus is the development of advanced hydrometallurgical processes. These methods offer an alternative to traditional pyrometallurgy and can be more suitable for treating low-grade ores and industrial residues. mdpi.commdpi.com For instance, studies have explored various leaching agents to selectively extract this compound from complex materials.
A study on recovering this compound from Sb-bearing copper concentrates identified optimal leaching conditions using a mixture of sodium sulfide (B99878) (Na2S) and sodium hydroxide (NaOH). diva-portal.org This research highlighted the potential of microwave-assisted leaching to improve extraction efficiency compared to conventional methods. diva-portal.org Another approach has been the use of hydrochloric acid (HCl) to leach this compound from smelting slag. mdpi.com
The table below summarizes findings from various studies on this compound leaching from industrial residues.
| Feed Material | Leaching Reagents | Temperature (°C) | Leaching Time | This compound Recovery | Source |
| Sb-bearing Copper Concentrates | 250 g/L Na2S and 60 g/L NaOH | 120 | 2 hours | Not specified | diva-portal.org |
| Harris dross (8.2% Sb) | Hydrochloric acid (HCl) | 70-75 | Not specified | 95.7% | mdpi.com |
| Lead-rich dross | 2 mol L−1 HCl in ethanol (B145695) | Not specified | Not specified | 90% | etn-socrates.eu |
| This compound smelting slag (4.12% Sb) | Hydrochloric acid (HCl) | 90 | 2 hours | 96.8% | mdpi.com |
| Pyrometallurgical product | 180 g/L H2SO4 | 80 | 2 hours | 85% | mdpi.com |
These hydrometallurgical techniques not only recover this compound but can also lead to the production of valuable compounds. For example, this compound recovered from lead-rich dross can be converted into this compound oxide chloride (Sb₄O₅Cl₂), a compound that has applications in flame retardants and as an anode material in aqueous chloride batteries. etn-socrates.eu
Recovery from End-of-Life Products
Recycling of this compound from products at the end of their service life is a cornerstone of resource efficiency. The most established recycling stream for this compound is from used lead-acid batteries. usgs.govdataintelo.com The recycling loop for these batteries is highly efficient, ensuring that the this compound used to harden the lead plates is recovered and reused in new batteries. usgs.govThis compound.com
The electronics industry is another significant consumer of this compound, primarily as a flame retardant in plastics. discoveryalert.com.au The recovery of this compound from electronic waste (e-waste) is more complex but is gaining attention as a critical component of urban mining. diva-portal.org Techniques are being developed to separate plastics containing halogenated flame retardants and this compound, allowing for the recovery of these valuable materials. This compound.com Research has also investigated the potential of acid extraction to recover this compound from the plastic fractions of e-waste and from polyethylene (B3416737) terephthalate (B1205515) (PET) bottles, where this compound is used as a catalyst. mdpi.com
Circular Economy and Future Outlook
The principles of a circular economy, where waste is minimized and resources are kept in use for as long as possible, are increasingly being applied to the this compound industry. researchgate.net This involves a holistic approach that considers the entire lifecycle of the material, from product design to end-of-life management. Designing products for easier disassembly and recycling can significantly improve the recovery rates of this compound.
Initiatives by governmental bodies, such as the European Union's circular economy strategy, are promoting the efficient use of resources and encouraging recycling to reduce dependence on primary raw materials. diva-portal.org Companies are also investing in research and development to improve recovery processes. For example, Atlantic Copper has been piloting a project to recover this compound and bismuth from its copper smelter waste streams, aiming to turn a solid waste into a reusable material. atlantic-copper.es
Future Directions and Interdisciplinary Research in Antimony Chemistry
Emerging Analytical Tools and Sensor Development for Antimony Monitoring
The accurate and rapid detection of this compound in various environmental matrices is crucial for safeguarding public health and ecosystems. While traditional analytical methods like atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS) offer high sensitivity, there is a growing demand for faster, more cost-effective, and portable solutions. analysis.rstandfonline.com
Emerging analytical techniques are addressing these needs. For instance, Laser-Induced Breakdown Spectroscopy (LIBS) has shown exceptional potential for the direct and rapid analysis of this compound in materials like polyvinyl chloride (PVC), where it is used as a flame retardant. atomtrace.com This method allows for real-time, in-line monitoring on production lines, ensuring quality control and environmental safety. atomtrace.com
In the realm of aqueous sample analysis, novel approaches are being developed to overcome the challenges of this compound's complex speciation and potential for precipitation. tandfonline.com A recently developed method using frontal chromatography coupled with ICP-MS (FC-ICP-MS) allows for the rapid speciation of this compound(III) and this compound(V) in water with a remarkably short analysis time of 150 seconds and a very low limit of detection. mdpi.com
Furthermore, electrochemical sensors and biosensors are gaining prominence for their sensitivity, selectivity, and portability. iwaponline.com Anodic stripping voltammetry, for example, provides a fast and ultra-sensitive tool for monitoring this compound(III) in drinking water, with detection limits as low as 0.1 μg/L. metrohm.com The development of biosensors, which integrate biological recognition elements with electronic transducers, represents a growing field with the potential for even more specific and sensitive this compound detection. iwaponline.com The use of nanomaterials in these sensors enhances their performance by increasing surface area and improving sensitivity. iwaponline.com
| Analytical Technique | Application | Key Advantages |
| Atomic Absorption Spectroscopy (AAS) | Water analysis | Fast analysis time, high matrix tolerance, superior sensitivity. analysis.rs |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Environmental samples | High precision and reliability. tandfonline.com |
| Laser-Induced Breakdown Spectroscopy (LIBS) | Solid materials (e.g., PVC) | Direct, rapid, real-time monitoring. atomtrace.com |
| Frontal Chromatography-ICP-MS (FC-ICP-MS) | Water speciation analysis | Extremely fast analysis time, very low detection limits. mdpi.com |
| Anodic Stripping Voltammetry | Drinking water | Fast, ultra-sensitive, portable. metrohm.com |
| Electrochemical Biosensors | Environmental and biological samples | High sensitivity, selectivity, portability, rapid response. iwaponline.com |
Advanced Computational Modeling for Predicting this compound Behavior and Properties
Computational modeling has become an indispensable tool in materials science and chemistry, enabling researchers to predict the properties and behavior of materials before they are synthesized. nanografi.com In the context of this compound, techniques like Density Functional Theory (DFT) are being used to study its electronic structure and predict the properties of novel this compound-based materials, such as antimonene and its oxides. researchgate.net These calculations provide insights into structural stability, electronic properties, and vibrational spectra, which are crucial for the experimental identification of these new materials. researchgate.net
Atomistic computer modeling is also employed to understand the surface chemistry of this compound compounds. For example, simulations have been used to study the behavior of this compound ions on the surfaces of tin dioxide (SnO₂), a material used in gas sensors. acs.org These studies help to elucidate the role of this compound as a dopant and its effect on the sensor's sensitivity and stability. acs.org
Furthermore, thermodynamic simulation models are being developed to quantitatively analyze complex industrial processes involving this compound. mdpi.com By using software platforms like MetCal, researchers can model the multiphase reactions in processes like this compound-lead synergistic side-blown oxidation smelting, allowing for the optimization of product yields and element distribution. mdpi.com These computational approaches not only accelerate the discovery of new materials but also contribute to the development of more efficient and environmentally friendly industrial processes. nanografi.com
Development of Sustainable this compound Chemistry and Green Synthesis Routes
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in this compound chemistry. opcw.org This transition is driven by the need for more sustainable industrial practices and the desire to minimize the environmental impact of chemical production. acs.org
Research in this area is exploring the use of greener synthesis methods for this compound compounds. numberanalytics.com This includes investigating the use of renewable feedstocks and developing more energy-efficient reaction pathways, such as those utilizing microwave irradiation. elsevier.es The goal is to create cleaner processes that reduce waste and avoid the use of toxic reagents and solvents. opcw.orgelsevier.es
A key focus of sustainable this compound chemistry is the development of catalysts that are both highly efficient and environmentally benign. This compound-doped tin oxide catalysts, for example, have shown promise in the decomposition of water contaminants. mdpi.com The multidisciplinary nature of green chemistry, combining chemistry, chemical engineering, and biology, is crucial for developing these cleaner technologies. elsevier.es
The concept of a circular economy is also being applied to this compound, with efforts to recover and recycle the element from various waste streams. This includes developing methods for biosorption, where biological materials are used to remove toxic metals from wastewater. opcw.org
Interdisciplinary Synergies in this compound Research (e.g., Environmental Science, Materials Science, Geochemistry, Biology)
The multifaceted nature of this compound necessitates a highly interdisciplinary research approach. Collaborations between chemists, environmental scientists, materials scientists, geochemists, and biologists are essential for a comprehensive understanding of this compound's behavior and impact.
Environmental Science and Geochemistry : Researchers in these fields study the distribution, fate, and transport of this compound in the environment. researchgate.net Geochemical mapping helps to distinguish between natural and anthropogenic sources of this compound contamination. researchgate.net Studies on the biogeochemistry of this compound in mine wastes, for instance, investigate its mineralogy, aqueous geochemistry, and interactions with microorganisms. researchgate.net This research is critical for developing effective remediation strategies, as the behavior of this compound can differ significantly from that of other elements like arsenic, with which it is often associated. researchgate.netunige.ch
Materials Science : The unique properties of this compound make it a valuable component in a wide range of advanced materials. It is used in semiconductors, flame retardants, and emerging technologies like infrared sensors and next-generation batteries. canagoldresources.comargusmedia.com this compound sulfide-based nanomaterials are being investigated for high-performance sodium-ion batteries. frontiersin.org The development of these materials relies on a deep understanding of this compound's chemistry and physics.
Biology and Toxicology : The interaction of this compound with biological systems is a key area of research. While this compound is not essential for organisms, microorganisms can play a role in its transformation in the environment through oxidation, reduction, and methylation. researchgate.net Understanding the molecular biology of this compound toxicity and tolerance is crucial for assessing its health risks. unige.ch
Strategic Resource Management and Supply Chain Resilience for this compound
This compound is recognized as a critical mineral by several nations, including the United States and the European Union, due to its essential industrial applications and a high risk of supply chain disruption. discoveryalert.com.aularvottoresources.com A significant portion of the global this compound supply is concentrated in a few countries, with China being the dominant producer. canagoldresources.comdiscoveryalert.com.au This geographic concentration creates vulnerabilities in the supply chain, which can be exacerbated by export restrictions and geopolitical tensions. discoveryalert.com.auexiger.com
To mitigate these risks, there is a growing emphasis on strategic resource management and building supply chain resilience. This involves several key strategies:
Diversification of Supply : Efforts are underway to identify and develop new this compound resources outside of the dominant producing regions. discoveryalert.com.au This includes exploration and development projects in North America, Australia, and other areas. discoveryalert.com.audiscoveryalert.com.au
Strategic Sourcing : Companies are being encouraged to map their supply chains to understand their reliance on single sources of this compound and to explore alternative suppliers and geographic diversification. exiger.com
Development of Domestic Production : Governments are incentivizing domestic production of critical minerals like this compound to reduce reliance on imports and enhance economic and national security. canagoldresources.comdiscoveryalert.com.au
Recycling and Circular Economy : Improving the recycling of this compound from end-of-life products is another important strategy for ensuring a stable supply and reducing the environmental impact of mining.
The price of this compound has seen significant increases due to constrained supply and rising demand, further highlighting the economic importance of securing a reliable supply chain. canagoldresources.comlarvottoresources.com
Q & A
Q. What methodologies are recommended for determining antimony species in environmental or biological samples?
To speciate this compound (e.g., Sb(III), Sb(V)), high-performance liquid chromatography coupled with hydride generation-atomic fluorescence spectrometry (HPLC-HG-AFS) is widely used. This method optimizes extraction efficiency using chelating agents like EDTA (10 mmol/L, pH 2.5), which prevents oxidation of Sb(III) and maintains species stability. Detection limits for Sb(III) and Sb(V) can reach 0.07–0.08 µg/L, with precision (RSD) <5.2% . For electrochemical analysis, differential pulse anodic stripping voltammetry (DPASV) using mercury film screen-printed electrodes offers a detection limit of 1.27×10⁻⁸ M, suitable for pharmaceuticals and seawater .
Q. How can this compound (III) hydroxide be synthesized for laboratory studies?
this compound (III) hydroxide (Sb(OH)₃) is synthesized via precipitation by reacting this compound (III) chloride (SbCl₃) with sodium hydroxide (NaOH):
The product is a white precipitate, insoluble in water but soluble in acids. This method is preferred for its simplicity and reproducibility in producing precursors for this compound-based compounds .
Q. What are the standard protocols for extracting this compound from mineral matrices?
this compound leaching from minerals involves optimizing reagent concentrations (e.g., acids or alkalis), particle size , and temperature . For example, sulfuric acid or sodium hydroxide solutions are commonly used, with efficiency dependent on mineralogical composition (e.g., stibnite vs. complex sulfides). Process parameters like agitation rate and residence time must be calibrated to maximize yield while minimizing energy consumption .
Advanced Research Questions
Q. How should researchers address contradictions in toxicological data on this compound exposure?
Conflicting results (e.g., cardiovascular vs. respiratory effects) require systematic review frameworks such as ATSDR’s modified OHAT approach. Key steps include:
- Risk of bias assessment : Evaluate study design (e.g., concurrent controls in animal studies, confounding adjustment in epidemiology) .
- Confidence rating : Assign levels (High to Very Low) based on criteria like exposure timing, outcome measurement, and statistical rigor .
- Data integration : Use meta-analytical tools to reconcile discrepancies, prioritizing studies with high initial confidence (e.g., ≥3/4 key design features) .
Q. What advanced materials show promise for this compound removal in contaminated water?
Core-shell nanocomposites like Co₃O₄@rGO (reduced graphene oxide) exhibit high adsorption capacity (up to 122.3 mg/g for Sb(III)) due to synergistic effects:
- Surface complexation : Sb(III) binds to oxygen-functional groups on rGO.
- Co₃O₄ redox activity : Facilitates oxidation of Sb(III) to less toxic Sb(V). Optimize pH (3–7) and competing ion concentrations (e.g., PO₄³⁻) for field applications .
Q. How can this compound’s role in solar panel efficiency be experimentally validated?
Recent studies show this compound-doped coatings enhance photovoltaic efficiency by \sim15%. Key validation steps include:
- Glazing experiments : Apply Sb thin films via chemical vapor deposition (CVD) and measure current-voltage (I-V) characteristics under standardized irradiance.
- Accelerated aging tests : Expose panels to UV/humidity cycles to assess Sb’s durability. Reference spectral data (e.g., XRD, SEM) to confirm structural integrity .
Q. What statistical designs optimize this compound speciation analysis in complex matrices?
Use Box-Behnken experimental design to maximize signal-to-noise ratios in methods like HPLC-HG-AFS. Variables include:
- Extraction time (10–30 min)
- Reagent concentration (5–15 mmol/L EDTA)
- pH (2–3) Response surface modeling identifies optimal conditions while minimizing reagent waste .
Data and Resource Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
